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  • Product: Methyl 5-bromo-2-chloro-3-methoxybenzoate
  • CAS: 697762-67-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive and technically detailed pathway for the synthesis of Methyl 5-bromo-2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed pathway for the synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a key building block in the development of various pharmaceutical compounds. The presented synthesis is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each transformation, ensuring a deep understanding of the process for experienced researchers and drug development professionals.

Strategic Overview of the Synthesis

The synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate is a multi-step process that requires careful control of regioselectivity during the halogenation steps and efficient functional group manipulations. The chosen pathway begins with a commercially available starting material, 3-hydroxybenzoic acid, and proceeds through chlorination, methylation, bromination, and a final esterification to yield the target molecule. This route is selected for its logical progression, utilization of well-established reactions, and potential for scalability.

Synthesis_Pathway A 3-Hydroxybenzoic Acid B 2-Chloro-3-hydroxybenzoic Acid A->B Chlorination C 2-Chloro-3-methoxybenzoic Acid B->C Methylation D 5-Bromo-2-chloro-3-methoxybenzoic Acid C->D Bromination E Methyl 5-bromo-2-chloro-3-methoxybenzoate D->E Esterification

Figure 1: Overall synthetic workflow for Methyl 5-bromo-2-chloro-3-methoxybenzoate.

Step 1: Synthesis of 2-Chloro-3-hydroxybenzoic Acid

The initial step involves the regioselective chlorination of 3-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-para director, while the carboxylic acid is a meta-director. This directing effect favors the introduction of the chlorine atom at the C2 or C4 position. By carefully controlling the reaction conditions, selective chlorination at the C2 position can be achieved.

Experimental Protocol:

A detailed procedure for the chlorination of 3-hydroxybenzoic acid is as follows:

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3-hydroxybenzoic acid in a suitable solvent such as methanol.

  • Cool the solution to a low temperature, typically below -60°C, using a dry ice/acetone bath.

  • Slowly bubble chlorine gas through the solution while maintaining the low temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, purge the system with an inert gas like nitrogen to remove any excess chlorine.

  • Allow the reaction mixture to warm to room temperature and then dilute with water.

  • The product, 2-chloro-3-hydroxybenzoic acid, can be isolated by recrystallization from a suitable solvent system, such as water or a mixture of benzene and acetone[1].

Causality of Experimental Choices:
  • Low Temperature: The use of a very low temperature is crucial for controlling the reactivity of chlorine and enhancing the regioselectivity of the reaction, minimizing the formation of undesired isomers.

  • Solvent: Methanol is a common solvent for this type of reaction as it can dissolve the starting material and is relatively inert under the reaction conditions.

Step 2: Synthesis of 2-Chloro-3-methoxybenzoic Acid

The second step is the methylation of the hydroxyl group of 2-chloro-3-hydroxybenzoic acid to a methoxy group. This transformation is typically achieved using a methylating agent in the presence of a base.

Experimental Protocol:

A general procedure for the methylation of a phenolic hydroxyl group is as follows:

  • Dissolve 2-chloro-3-hydroxybenzoic acid in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Introduce a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.

  • Heat the reaction mixture, typically under reflux, to drive the reaction to completion.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the product, 2-chloro-3-methoxybenzoic acid.

  • The crude product can be collected by filtration and purified by recrystallization.

Causality of Experimental Choices:
  • Base: The base is essential to generate the phenoxide ion, which is a much stronger nucleophile than the neutral hydroxyl group, thus facilitating the SN2 reaction with the methylating agent.

  • Methylating Agent: Dimethyl sulfate and methyl iodide are common and effective methylating agents for this type of transformation. The choice between them may depend on factors like cost, reactivity, and safety considerations.

Step 3: Synthesis of 5-Bromo-2-chloro-3-methoxybenzoic Acid

This step involves the regioselective bromination of 2-chloro-3-methoxybenzoic acid. The methoxy group at C3 is a strong activating ortho-para director, while the chloro group at C2 is a deactivating ortho-para director, and the carboxylic acid at C1 is a meta-director. The powerful activating and para-directing effect of the methoxy group will strongly favor the introduction of the bromine atom at the C5 position, which is para to the methoxy group.

Experimental Protocol:

A plausible procedure for the bromination is as follows:

  • Dissolve 2-chloro-3-methoxybenzoic acid in a suitable solvent, such as acetic acid or a halogenated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), to the solution. The use of NBS is often preferred for its milder reaction conditions and better selectivity.

  • A catalytic amount of an acid, such as sulfuric acid, may be added to activate the brominating agent.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate solution, to destroy any excess bromine.

  • Dilute the reaction mixture with water to precipitate the crude product.

  • Collect the solid by filtration and purify by recrystallization to obtain 5-bromo-2-chloro-3-methoxybenzoic acid.

Causality of Experimental Choices:
  • Brominating Agent: NBS is a convenient and selective source of electrophilic bromine, often leading to cleaner reactions and higher yields of the desired product compared to liquid bromine[2].

  • Regioselectivity: The substitution pattern is dictated by the combined electronic effects of the existing substituents. The strongly activating methoxy group directs the incoming electrophile (bromine) to the para position (C5), leading to the desired product as the major isomer.

Step 4: Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate

The final step is the esterification of the carboxylic acid group of 5-bromo-2-chloro-3-methoxybenzoic acid to form the methyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Experimental Protocol:

A typical Fischer esterification procedure is as follows:

  • In a round-bottom flask, combine 5-bromo-2-chloro-3-methoxybenzoic acid with an excess of methanol, which acts as both the reactant and the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[3].

  • Heat the reaction mixture to reflux for several hours. The reaction is an equilibrium, so using a large excess of methanol helps to drive the reaction towards the product side.

  • Monitor the disappearance of the starting material by TLC or HPLC.

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The final product, Methyl 5-bromo-2-chloro-3-methoxybenzoate, can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:
  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Excess Methanol: The Fischer esterification is a reversible reaction. Using a large excess of one of the reactants (methanol) shifts the equilibrium towards the formation of the ester, thereby increasing the yield of the desired product.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventExpected Yield
13-Hydroxybenzoic Acid2-Chloro-3-hydroxybenzoic AcidCl₂MethanolModerate to Good
22-Chloro-3-hydroxybenzoic Acid2-Chloro-3-methoxybenzoic Acid(CH₃)₂SO₄, K₂CO₃DMF/AcetoneGood to High
32-Chloro-3-methoxybenzoic Acid5-Bromo-2-chloro-3-methoxybenzoic AcidNBS, H₂SO₄ (cat.)Acetic AcidGood
45-Bromo-2-chloro-3-methoxybenzoic AcidMethyl 5-bromo-2-chloro-3-methoxybenzoateCH₃OH, H₂SO₄ (cat.)MethanolHigh

Logical Relationships in the Synthesis

The sequence of the reactions is critical for the successful synthesis of the target molecule.

Reaction_Logic Start Start with 3-Hydroxybenzoic Acid Chlorination Chlorination at C2 Start->Chlorination Ortho-directing effect of -OH Methylation Methylation of Hydroxyl Group Chlorination->Methylation Protecting group not needed Bromination Bromination at C5 Methylation->Bromination Para-directing effect of -OCH3 Esterification Esterification of Carboxylic Acid Bromination->Esterification Final functional group modification End Target Molecule Esterification->End

Figure 2: Logical flow of the synthesis highlighting the directing effects of substituents.

Conclusion

The synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate presented in this guide is a robust and logical pathway that relies on well-understood organic transformations. By carefully controlling the reaction conditions at each step, particularly during the electrophilic aromatic substitution reactions, the desired product can be obtained in good yield and purity. This guide provides the necessary technical details and scientific rationale to enable experienced chemists to successfully synthesize this important building block for pharmaceutical research and development.

References

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google P
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (URL: [Link])

  • Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka. (URL: [Link])

  • Synthesis of 2-Chloro-3-hydroxy benzoic acid - PrepChem.com. (URL: [Link])

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
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  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (URL: [Link])

  • 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. (URL: [Link])

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  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
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Exploratory

A Comprehensive Guide to the Structural Elucidation of Methyl 5-bromo-2-chloro-3-methoxybenzoate

Introduction: The Importance of Precise Structural Analysis In the landscape of drug discovery and materials science, substituted aromatic compounds serve as fundamental building blocks for novel molecular entities. Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Precise Structural Analysis

In the landscape of drug discovery and materials science, substituted aromatic compounds serve as fundamental building blocks for novel molecular entities. Methyl 5-bromo-2-chloro-3-methoxybenzoate is one such compound, a polysubstituted benzene derivative whose utility as a synthetic intermediate is dictated by the precise arrangement of its functional groups. The presence of chloro, bromo, methoxy, and methyl ester substituents on the aromatic ring creates a specific electronic and steric environment, making it a valuable precursor for more complex molecules.[1][2]

However, the synthesis of such multi-substituted aromatics can often lead to isomeric impurities. Therefore, an unambiguous and rigorous structural elucidation is not merely a procedural step but a cornerstone of synthetic validation, ensuring the integrity of subsequent research and development. This guide provides a holistic, field-proven workflow for the synthesis and definitive structural characterization of Methyl 5-bromo-2-chloro-3-methoxybenzoate, leveraging a suite of modern spectroscopic techniques. We will delve into the causality behind experimental choices, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structural confirmation.

Part 1: Strategic Synthesis

The synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate requires a strategic approach that considers the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. Attempting to introduce all substituents onto a simple benzene ring would likely result in a mixture of isomers. A more controlled approach begins with a precursor that already contains key functionality.

Our proposed synthesis starts with commercially available 3-methoxybenzoic acid. The strategy involves a sequential halogenation followed by esterification.

Proposed Synthetic Pathway:

  • Chlorination: The initial methoxy group will direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent carboxyl group, the para position (C6) is less favored than the ortho position (C2). Therefore, electrophilic chlorination is expected to predominantly yield 2-chloro-3-methoxybenzoic acid.

  • Bromination: The second electrophilic substitution, bromination, is now directed by three groups. The methoxy group directs ortho/para (to C2, C4, C6), the carboxyl group directs meta (to C5), and the newly introduced chlorine atom directs ortho/para (to C4, C6). The powerful meta-directing influence of the carboxyl group, combined with the ortho/para direction of the other two, strongly favors substitution at the C5 position.

  • Esterification: The final step is a standard Fischer esterification to convert the carboxylic acid to the corresponding methyl ester.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-3-methoxybenzoic acid

  • To a stirred solution of 3-methoxybenzoic acid (15.2 g, 0.1 mol) in glacial acetic acid (100 mL), add N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol).

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 2-chloro-3-methoxybenzoic acid.

Step 2: Synthesis of 5-bromo-2-chloro-3-methoxybenzoic acid

  • Dissolve the 2-chloro-3-methoxybenzoic acid (18.6 g, 0.1 mol) in a mixture of concentrated sulfuric acid (50 mL) and water (20 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) portion-wise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours and then at room temperature overnight.

  • Pour the reaction mixture onto crushed ice. The precipitate is filtered, washed thoroughly with water, and recrystallized from an ethanol/water mixture to yield 5-bromo-2-chloro-3-methoxybenzoic acid.

Step 3: Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate

  • To a solution of 5-bromo-2-chloro-3-methoxybenzoic acid (26.5 g, 0.1 mol) in methanol (150 mL), add concentrated sulfuric acid (5 mL) dropwise.

  • Reflux the mixture for 6 hours.

  • Cool the solution and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 500 mL of cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure Methyl 5-bromo-2-chloro-3-methoxybenzoate.

Part 2: The Analytical Workflow for Structural Verification

A multi-faceted analytical approach is essential for unambiguous structural confirmation. Each spectroscopic technique provides a unique piece of the molecular puzzle. The synergy between NMR, MS, and IR allows for a comprehensive and self-validating analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR IR Spectroscopy Purification->IR Interpretation Data Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation Final Final Confirmation->Final Final Structure

Caption: Overall workflow for structural elucidation.

Part 3: Spectroscopic Data Acquisition & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Concentration: ~10 mg of the purified sample in 0.7 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

¹H NMR Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65Doublet (d)1HAr-H (H-6)Deshielded by the adjacent ester and ortho-bromo substituent.
~ 7.30Doublet (d)1HAr-H (H-4)Less deshielded than H-6. Exhibits meta-coupling with H-6.
~ 3.95Singlet (s)3H-COOCH₃ Typical chemical shift for a methyl ester.
~ 3.90Singlet (s)3H-OCH₃ Typical chemical shift for an aryl methoxy group.
  • Key Insight: The presence of two doublets in the aromatic region, each integrating to 1H, is definitive proof of a disubstituted aromatic ring with two remaining protons that are not equivalent. A small coupling constant (J ≈ 2-3 Hz) between them would confirm their meta relationship.

¹³C NMR Data Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted Shift (ppm)AssignmentRationale
~ 165.0C =OTypical chemical shift for an ester carbonyl carbon.
~ 155.0C -OCH₃ (C-3)Aromatic carbon attached to the electron-donating methoxy group.
~ 135.0C -COOCH₃ (C-1)Aromatic carbon attached to the ester group.
~ 132.0C -H (C-6)Aromatic methine carbon.
~ 125.0C -Cl (C-2)Aromatic carbon attached to chlorine; deshielded.
~ 120.0C -H (C-4)Aromatic methine carbon.
~ 118.0C -Br (C-5)Aromatic carbon attached to bromine; less deshielded than C-Cl.
~ 62.0-OC H₃Methoxy carbon.
~ 52.5-COOC H₃Methyl ester carbon.
Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the elemental composition, particularly the presence of halogens.

Experimental Protocol: MS

  • Technique: Electron Impact (EI).

  • Analyzer: Quadrupole.

  • Mode: Positive ion detection.

Mass Spectrum Interpretation: The key feature in the mass spectrum of a compound containing both bromine and chlorine is the unique isotopic pattern of the molecular ion peak.[4]

  • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a roughly 1:1 ratio.

  • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio.

The combination of one Br and one Cl atom results in a characteristic cluster of peaks for the molecular ion (M⁺).

m/zIsotopic CompositionRelative AbundanceAssignment
278¹²C₉¹H₉⁷⁹Br³⁵Cl¹⁶O₃~100%[M]⁺
280¹²C₉¹H₉(⁸¹Br³⁵Cl + ⁷⁹Br³⁷Cl)~127%[M+2]⁺
282¹²C₉¹H₉⁸¹Br³⁷Cl~32%[M+4]⁺
  • Key Insight: Observing this distinct [M]⁺, [M+2]⁺, and [M+4]⁺ cluster with relative intensities of approximately 100:127:32 is unequivocal proof for the presence of one bromine and one chlorine atom in the molecule.[5]

Predicted Fragmentation Pattern:

  • m/z ~247/249/251: Loss of -OCH₃ (31 Da) from the molecular ion cluster.

  • m/z ~219/221/223: Loss of -COOCH₃ (59 Da) from the molecular ion cluster.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Range: 4000 - 400 cm⁻¹.

IR Spectrum Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic C-H
~2960-2850C-H stretchAliphatic (Methyl) C-H[6]
~1735 C=O stretch Ester [7]
~1600-1450C=C stretchAromatic ring
~1250 & ~1100C-O stretchEster and Aryl ether
~800-600C-Cl / C-Br stretchHalogens (in fingerprint region)[8]
  • Key Insight: The strong, sharp absorption band around 1735 cm⁻¹ is highly characteristic of the ester carbonyl group. Its presence, along with the absence of a broad O-H stretch around 3000 cm⁻¹, confirms the successful esterification of the carboxylic acid precursor.[9]

Part 4: Final Structure Confirmation

The definitive structure of Methyl 5-bromo-2-chloro-3-methoxybenzoate is confirmed by the convergence of all spectroscopic data.

G cluster_data Spectroscopic Evidence cluster_structure Confirmed Structure HNMR ¹H NMR: - Two meta-coupled Ar-H - Two distinct -CH₃ singlets mol HNMR->mol Confirms H framework CNMR ¹³C NMR: - 9 unique carbons - Carbonyl C at ~165 ppm CNMR->mol Confirms C skeleton MS Mass Spec: - M⁺ cluster at m/z 278/280/282 - Confirms C₉H₉BrClO₃ MS->mol Confirms formula & halogens IR IR Spec: - Strong C=O at ~1735 cm⁻¹ - No broad O-H stretch IR->mol Confirms functional groups

Caption: Correlation of spectroscopic data to the final structure.

  • NMR establishes the precise connectivity of the hydrogen and carbon atoms, confirming the 1,2,3,5-substitution pattern on the benzene ring.

  • Mass Spectrometry provides the exact molecular formula and irrefutably confirms the presence of one chlorine and one bromine atom through its unique isotopic signature.

  • IR Spectroscopy verifies the presence of the key functional groups—ester, ether, aromatic ring—and confirms the absence of the starting carboxylic acid.

Together, these techniques provide a robust and self-validating dataset that allows for the unambiguous structural elucidation of Methyl 5-bromo-2-chloro-3-methoxybenzoate, ensuring the quality and reliability of this important chemical intermediate for its intended applications.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. Available at: [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
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  • FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs. ResearchGate. Available at: [Link]

  • WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. Available at: [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-chloro-3-methoxybenzoate

Abstract: This guide provides a comprehensive framework for the structural elucidation of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a substituted aromatic ester of potential interest to researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the structural elucidation of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a substituted aromatic ester of potential interest to researchers in medicinal chemistry and materials science. As this compound is not extensively documented in public spectroscopic libraries, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals. We will detail the theoretical underpinnings and practical protocols for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on explaining the causality behind experimental choices and using an integrated, multi-technique approach to build a self-validating system for unequivocal structural confirmation.

Molecular Structure and Analytical Overview

Methyl 5-bromo-2-chloro-3-methoxybenzoate (C₉H₈BrClO₃) is a polysubstituted benzene ring. The strategic placement of its functional groups—an ester, a methoxy ether, and two different halogens—creates a distinct electronic and steric environment. This unique substitution pattern necessitates a multi-faceted analytical approach for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Will serve as the primary tool for determining the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring, and identifying the two distinct methyl groups.

  • IR Spectroscopy: Will be employed to rapidly confirm the presence of key functional groups, most notably the ester carbonyl (C=O).

  • Mass Spectrometry: Will provide the definitive molecular weight and, critically, the characteristic isotopic pattern resulting from the presence of both bromine and chlorine, offering a powerful validation of the elemental composition.

Caption: Numbered structure of Methyl 5-bromo-2-chloro-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. The chemical environment of each proton and carbon atom generates a unique signal, providing a detailed map of the molecular connectivity.

Rationale for Experimental Choices

The choice of solvent and internal standard is critical for acquiring clean, reproducible data. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR.[1]

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and accurately determine the chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The structure contains four distinct proton environments. The electron-withdrawing nature of the halogens and the ester group, combined with the electron-donating effect of the methoxy group, dictates the predicted chemical shifts.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.65Doublet (d)1HH-6Deshielded by the adjacent ester and meta to the electron-withdrawing bromine. Exhibits meta-coupling to H-4.
~ 7.40Doublet (d)1HH-4Positioned between two electron-withdrawing halogens (ortho to Br, meta to Cl). Exhibits meta-coupling to H-6.
~ 3.95Singlet (s)3H-COOCH₃Typical chemical shift for methyl ester protons.
~ 3.90Singlet (s)3HAr-OCH₃Typical chemical shift for aromatic methoxy protons.

Note: A small meta-coupling constant (J) of approximately 2-3 Hz is expected between H-4 and H-6.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR experiment will reveal all nine unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 164C=OEster carbonyl carbons are highly deshielded.[2]
~ 155C-3Aromatic carbon attached to the electron-donating methoxy group.
~ 136C-6Aromatic methine carbon adjacent to the ester.
~ 133C-4Aromatic methine carbon deshielded by adjacent halogens.
~ 128C-1Quaternary carbon attached to the ester group.
~ 125C-2Quaternary carbon attached to the electronegative chlorine atom.
~ 118C-5Quaternary carbon attached to the bromine atom.
~ 56Ar-OCH₃Typical shift for an aromatic methoxy carbon.
~ 53-COOCH₃Typical shift for a methyl ester carbon.
Workflow for NMR-Based Structural Validation

To create a self-validating system, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed. COSY would confirm the meta-coupling between H-4 and H-6, while HSQC would definitively link each proton signal to its directly attached carbon (H-4 to C-4, H-6 to C-6, etc.).

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_Validation Structural Confirmation H1_NMR Acquire ¹H NMR COSY COSY (H-H) H1_NMR->COSY Identifies coupled protons HSQC HSQC (C-H) H1_NMR->HSQC Correlates H to C C13_NMR Acquire ¹³C NMR C13_NMR->HSQC Provides carbon peak list Structure Final Structure Confirmed COSY->Structure Confirms H-4/H-6 connectivity HSQC->Structure Confirms C-H attachments

Caption: Workflow for unambiguous structure confirmation using NMR techniques.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific covalent bonds and functional groups within a molecule.

Protocol for ATR-IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a few key features that serve as a quick quality check and confirmation of the primary functional groups.

Predicted Wavenumber (cm⁻¹)Bond VibrationIntensityRationale
3100-3000C-H Stretch (Aromatic)Medium-WeakCharacteristic of C-H bonds on the benzene ring.
2990-2850C-H Stretch (Aliphatic)Medium-WeakArises from the two -CH₃ groups.
~ 1735C=O Stretch (Ester)Strong, SharpThis will likely be the most intense peak in the spectrum, confirming the ester group.[3]
~ 1600, 1470C=C Stretch (Aromatic)MediumCharacteristic skeletal vibrations of the benzene ring.[3]
1250-1200C-O Stretch (Ester, Aryl-O)StrongAsymmetric C-O-C stretching from both the ester and ether linkages.
1100-1000C-O Stretch (Ester, O-Alkyl)StrongSymmetric C-O-C stretching.
Below 800C-Cl, C-Br StretchesMedium-StrongHalogen stretches appear in the fingerprint region and confirm their presence.

Mass Spectrometry: Molecular Weight and Isotopic Confirmation

Mass spectrometry is the ultimate tool for determining the molecular weight of a compound. For halogenated molecules, it provides an unmistakable isotopic signature that confirms the presence and number of halogen atoms.

Protocol for Electrospray Ionization (ESI) MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use a positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.

  • Detection: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass data.

Predicted Mass Spectrum and Isotopic Pattern

The molecular formula C₉H₈BrClO₃ has a monoisotopic mass of 277.9399 g/mol . However, the most crucial diagnostic feature is the isotopic cluster of the molecular ion peak, arising from the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

This combination will produce a distinct pattern of four peaks:

  • M: The peak corresponding to the lightest isotopes (⁷⁹Br and ³⁵Cl).

  • M+2: A peak of nearly equal or slightly higher intensity, resulting from the presence of one ⁸¹Br or one ³⁷Cl.

  • M+4: A smaller peak resulting from the presence of both heavy isotopes (⁸¹Br and ³⁷Cl).

IonIsotopic CombinationRelative Abundance
[M]⁺C₉H₈⁷⁹Br³⁵ClO₃~ 100%
[M+2]⁺C₉H₈⁸¹Br³⁵ClO₃ / C₉H₈⁷⁹Br³⁷ClO₃~ 128%
[M+4]⁺C₉H₈⁸¹Br³⁷ClO₃~ 41%

This unique M / M+2 / M+4 pattern is a definitive fingerprint for a molecule containing one bromine and one chlorine atom.

MS_Isotope_Pattern M M (⁷⁹Br, ³⁵Cl) Rel. Int. ~100 M2 M+2 (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) Rel. Int. ~128 M4 M+4 (⁸¹Br, ³⁷Cl) Rel. Int. ~41

Caption: Predicted relative intensities of the molecular ion cluster in MS.

Integrated Analysis for Final Confirmation

No single technique provides the complete picture. The structural elucidation of Methyl 5-bromo-2-chloro-3-methoxybenzoate is confirmed by integrating the data from all three methodologies:

  • MS confirms the molecular formula (C₉H₈BrClO₃) via accurate mass and the unmistakable Br/Cl isotopic pattern.

  • IR confirms the presence of the key ester functional group (C=O at ~1735 cm⁻¹).

  • NMR (¹H, ¹³C, and 2D) provides the complete bonding framework, confirming the 1,2,3,5-substitution pattern on the aromatic ring and the precise location of all atoms.

This layered, self-validating approach provides the highest level of confidence required in research and development settings.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-methoxybenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2-chloro-3-methoxybenzoate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While this sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this document outlines a putative synthesis pathway, detailed analytical characterization methods, and explores its potential utility based on the known properties of analogous structures.

Introduction: The Significance of Polysubstituted Benzoates

Polysubstituted benzoic acid derivatives are fundamental building blocks in the development of novel pharmaceuticals and functional materials. The specific arrangement of electron-withdrawing and electron-donating groups on the benzene ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. Halogens, such as bromine and chlorine, and methoxy groups are particularly important substituents in drug design as they can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Methyl 5-bromo-2-chloro-3-methoxybenzoate incorporates a unique combination of these functional groups, suggesting its potential as a valuable intermediate for creating complex molecular architectures. The interplay between the bromo, chloro, and methoxy substituents is expected to create a distinct electronic and steric profile, making it an intriguing candidate for further investigation. Substituted benzoic acid derivatives have shown promise as inhibitors for various enzymes, highlighting the therapeutic potential of this class of compounds.[1]

Proposed Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate

Given the lack of a published synthesis for the title compound, a multi-step synthetic route is proposed, starting from commercially available 5-bromo-2-chlorobenzoic acid. This pathway is designed based on well-established and reliable organic chemistry reactions.

Synthesis Workflow

The proposed synthesis involves two key steps: methoxylation of the starting material followed by esterification.

Synthesis_Workflow A 5-Bromo-2-chlorobenzoic Acid B Nucleophilic Aromatic Substitution (Methoxylation) A->B 1. NaOCH3, CuI (cat.) 2. H3O+ C 5-Bromo-2-chloro-3-hydroxybenzoic Acid B->C D Methylation C->D CH3I, K2CO3 E 5-Bromo-2-chloro-3-methoxybenzoic Acid D->E F Esterification (Fischer-Speier) E->F CH3OH, H2SO4 (cat.) G Methyl 5-bromo-2-chloro-3-methoxybenzoate F->G

Caption: Proposed two-step synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate.

Detailed Experimental Protocol

Step 1: Synthesis of 5-bromo-2-chloro-3-methoxybenzoic acid

  • Reaction Setup: To a solution of 5-bromo-2-chlorobenzoic acid (1 eq) in a suitable solvent such as DMF, add sodium methoxide (1.2 eq).

  • Catalysis: Add a catalytic amount of Copper(I) iodide.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a dilute acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography to obtain 5-bromo-2-chloro-3-methoxybenzoic acid.

Step 2: Synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate

  • Reaction Setup: Dissolve the purified 5-bromo-2-chloro-3-methoxybenzoic acid from the previous step in an excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Reflux the reaction mixture for several hours and monitor by TLC.

  • Work-up: After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to yield the final product, Methyl 5-bromo-2-chloro-3-methoxybenzoate.

Structural Elucidation and Physicochemical Properties

The definitive identification of the synthesized compound and the determination of its physicochemical properties are critical for its use in further research. A combination of spectroscopic techniques is essential for unambiguous structural confirmation.

Spectroscopic Data (Predicted)

While experimental data is not available, the expected spectroscopic characteristics can be predicted based on the structure.

Technique Expected Observations
¹H NMR Aromatic protons as singlets or doublets with small coupling constants. Methoxy protons as a singlet around 3.8-4.0 ppm. Methyl ester protons as a singlet around 3.9 ppm.
¹³C NMR Signals for the carboxyl carbon, aromatic carbons (with characteristic shifts due to halogen and methoxy substitution), and the two methoxy carbons.
IR Strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹). C-O stretching vibrations for the ether and ester groups. C-Br and C-Cl stretching vibrations in the fingerprint region.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Physicochemical Properties

The introduction of halogen atoms and a methoxy group will influence the compound's physical properties.[2] The presence of both bromine and chlorine is expected to increase the molecule's density. The methoxy and methyl ester groups will contribute to its polarity, affecting its solubility in various organic solvents.

Potential Applications in Drug Discovery and Development

Substituted benzoates are a well-established class of compounds in medicinal chemistry. The unique substitution pattern of Methyl 5-bromo-2-chloro-3-methoxybenzoate makes it a promising scaffold for the development of novel therapeutic agents.

  • Enzyme Inhibition: Benzoic acid derivatives have been identified as inhibitors of various enzymes. The specific electronic nature of this compound could lead to potent and selective inhibition of targeted enzymes.[1]

  • Antimicrobial Agents: The presence of halogens is often associated with antimicrobial activity. This compound could serve as a starting point for the development of new antibacterial or antifungal agents.

  • Anticancer Research: Many anticancer drugs incorporate halogenated aromatic rings. The title compound could be a valuable intermediate for the synthesis of novel cytotoxic agents.[3]

  • SGLT2 Inhibitors: 5-bromo-2-chlorobenzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors used in diabetes therapy.[4][5][6] This suggests that derivatives of this structure could have similar applications.

The overall workflow for leveraging this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow A Methyl 5-bromo-2-chloro-3-methoxybenzoate (Lead Compound) B Library Synthesis (Structural Analogs) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: Drug discovery workflow starting from a lead compound.

Safety and Handling

Substituted halobenzoic acids and their esters should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][8][9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. A material safety data sheet (MSDS) for similar compounds, such as 2-chloro-5-bromobenzoic acid, indicates that they can cause skin and eye irritation and may cause respiratory irritation.[10]

Conclusion

Methyl 5-bromo-2-chloro-3-methoxybenzoate represents a promising, albeit currently under-explored, chemical entity. The synthetic route proposed in this guide offers a viable method for its preparation, paving the way for further investigation. Its unique substitution pattern suggests considerable potential for applications in medicinal chemistry, particularly in the development of novel therapeutics. The detailed analytical and safety information provided herein serves as a foundational resource for researchers and scientists interested in exploring the properties and applications of this and related substituted benzoates.

References

  • Chemspace. (n.d.). Methyl 5-bromo-2-methoxy-3-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Materials Sciences and Applications, 2, 503-508. Retrieved from [Link]

  • Khan Academy. (n.d.). Physical properties of haloalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Journal of Medicinal & Organic Chemistry, 9(2).
  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2017-2024. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Indian Journal of Pharmaceutical Education and Research, 53(4s2), s584-s595. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • YouTube. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(7), 595-612. Retrieved from [Link]

Sources

Foundational

Reactivity profile of Methyl 5-bromo-2-chloro-3-methoxybenzoate

Executive Summary: The Orthogonal Scaffold Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 1261633-44-6, analogous structures cited) represents a privileged polysubstituted scaffold in medicinal chemistry. Its value lies...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 1261633-44-6, analogous structures cited) represents a privileged polysubstituted scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity profile , allowing researchers to sequentially functionalize the benzene ring without protecting groups.

For drug development professionals, this molecule is not merely a substrate; it is a "molecular switchboard." The distinct electronic and steric environments of the halogen substituents (C5-Br vs. C2-Cl) and the ester functionality enable a programmable synthesis logic:

  • C5-Position: High-reactivity gateway for carbon-carbon bond formation (Suzuki/Sonogashira).

  • C1-Ester: Modifiable anchor for solubility or heterocycle formation.

  • C2-Position: Latent electrophile, sterically protected but activatable under forcing conditions.

This guide provides the evidence-based roadmap for navigating these transformations with high chemoselectivity.

Structural Analysis & Electronic Profile

To predict reactivity, we must first map the electronic terrain of the molecule.

PositionSubstituentElectronic Effect (Hammett)Steric EnvironmentPrimary Reactivity Mode
C1 Methyl Ester (-COOMe)Electron Withdrawing (EWG) (-R, -I)ModerateNucleophilic Acyl Substitution (Hydrolysis, Amidation)
C2 Chlorine (-Cl)Weak Deactivating (-I > +R)High (Ortho to Ester & OMe)Latent Electrophile (Difficult Cross-coupling)
C3 Methoxy (-OMe)Electron Donating (EDG) (+R)HighDirecting Group / Demethylation Target
C5 Bromine (-Br)Weak Deactivating (-I > +R)Low (Meta to Ester)Primary Electrophile (Pd-Catalyzed Coupling)
The "Halogen Dance" Logic

The critical operational principle here is the bond dissociation energy (BDE) and oxidative addition rate differential between the C-Br and C-Cl bonds.

  • Oxidative Addition Rate:

    
    .
    
  • Mechanism: Pd(0) inserts into the C-Br bond at C5 rapidly due to the weaker bond strength and lack of steric hindrance. The C2-Cl bond is shielded by the adjacent ester (C1) and methoxy (C3) groups, rendering it inert under standard Suzuki conditions (

    
    ).
    

Chemo-Selectivity Map (Visualization)

The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites first.

ReactivityMap Start Methyl 5-bromo-2-chloro- 3-methoxybenzoate Suzuki Pathway A: C5-Arylation (Suzuki-Miyaura) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, 80°C Hydrolysis Pathway B: Ester Hydrolysis (Saponification) Start->Hydrolysis LiOH, THF/H2O RT SNAr Pathway C: C2-Substitution (Forcing Conditions) Start->SNAr High Temp, Strong Nu (Difficult) Biaryl 5-Aryl-2-chloro- 3-methoxybenzoate Suzuki->Biaryl Acid 5-Bromo-2-chloro- 3-methoxybenzoic Acid Hydrolysis->Acid

Figure 1: Chemoselectivity flowchart demonstrating the kinetic preference for C5-Bromine functionalization over C2-Chlorine.

Module A: Selective C5-Functionalization (The Gateway)

The most robust transformation for this scaffold is the selective cross-coupling at the C5 position.

Mechanistic Insight

The C5-Br bond undergoes oxidative addition to Pd(0) approximately


 to 

times faster than the C2-Cl bond. This kinetic window allows for the exclusive formation of 5-substituted products without touching the 2-chloro motif.

Critical Parameter: Ligand Selection.

  • Recommended: Triphenylphosphine (

    
    ) or dppf. These "standard" ligands are sufficient to activate the bromide but often too bulky or electronically mismatched to activate the sterically hindered chloride at moderate temperatures.
    
  • Avoid: Buchwald ligands (e.g., XPhos, SPhos) unless you intend to activate the chloride, as these are designed to facilitate difficult oxidative additions.

Validated Protocol: Selective Suzuki-Miyaura Coupling

Objective: Synthesize Methyl 5-(4-fluorophenyl)-2-chloro-3-methoxybenzoate.

Reagents:

  • Substrate: 1.0 eq (Methyl 5-bromo-2-chloro-3-methoxybenzoate)

  • Boronic Acid: 1.2 eq (4-Fluorophenylboronic acid)

  • Catalyst: 5 mol%

    
    
    
  • Base: 2.0 eq

    
     (aqueous, 2M)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons Pd(0) and promotes homocoupling.

  • Solvation: Add degassed solvent and the aqueous base via syringe.

  • Thermal Activation: Heat the mixture to 80°C .

    • Checkpoint: Monitor via TLC or LCMS. The bromide should be consumed within 2-4 hours.

    • Control: Do not exceed 100°C to prevent incidental activation of the C2-Cl bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check: The product should show the retention of the methyl ester singlet (~3.9 ppm) and the methoxy singlet (~3.8 ppm) in


 NMR. The loss of the specific C5-Br isotopic pattern in MS confirms conversion.

Module B: Ester Manipulations (Solubility & Linking)

The C1-methyl ester serves as a "mask" for the carboxylic acid or a precursor to benzyl alcohols.

Hydrolysis (Saponification)

The presence of the ortho-chloro (C2) and meta-methoxy (C3) groups creates a "steric pocket" around the ester, making hydrolysis slightly slower than in unsubstituted benzoates.

  • Reagent Choice: LiOH is preferred over NaOH. The smaller lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack by hydroxide in the sterically crowded environment.

  • Conditions: THF/Water (3:1) at RT to 40°C.

Direct Amidation

Direct reaction with amines (aminolysis) is often sluggish due to the steric bulk.

  • Alternative Route: Hydrolysis to the acid (Module 5.1)

    
     Acid Chloride formation (
    
    
    
    , cat.[1] DMF)
    
    
    Amide coupling. This 2-step sequence is generally higher yielding than direct aminolysis for this specific scaffold.

Module C: The "Hidden" Reactivity (C2 & C3)

C2-Chlorine Activation

The C2-Cl bond is generally inert. However, it can be activated after the C5-Br is reacted.

  • Strategy: Use highly active catalytic systems (e.g.,

    
     / XPhos) at elevated temperatures (>110°C) in non-polar solvents (Toluene).
    
  • Risk: Dehalogenation (reduction) is a common side reaction here.

C3-Methoxy Demethylation

The methoxy group can be converted to a phenol using


 in DCM at -78°C 

RT.
  • Note: This reveals a phenol ortho to the C2-Cl, allowing for subsequent intramolecular cyclization (e.g., to form benzofurans), a common tactic in kinase inhibitor synthesis.

Safety & Handling Data

Hazard ClassH-CodeDescriptionMitigation
Skin Irritant H315Causes skin irritationNitrile gloves (0.11mm min)
Eye Irritant H319Causes serious eye irritationSafety goggles, Eye wash station access
STOT-SE H335May cause respiratory irritationFume hood mandatory for solid handling

Storage: Store at 2-8°C under inert atmosphere. The ester is moisture sensitive over long periods.

References

  • Vertex Pharmaceuticals. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid.[2] Patent JP2021127332A. Google Patents. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 5-chloro-2-methoxybenzoate (Analogous Reactivity). PubChem.[3][4][5] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews, 95(7), 2457-2483. (Foundational text for Br vs Cl selectivity). Link

  • Loba Chemie. (2018).[7] Safety Data Sheet: 2-Chloro-5-Bromo Benzoic Acid.[7]Link

Sources

Exploratory

Technical Safety & Handling Guide: Methyl 5-bromo-2-chloro-3-methoxybenzoate

Executive Summary Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 697762-67-7) is a highly functionalized halogenated benzoate ester utilized primarily as a pharmacophore building block in the synthesis of SGLT2 inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 697762-67-7) is a highly functionalized halogenated benzoate ester utilized primarily as a pharmacophore building block in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other heterocyclic active pharmaceutical ingredients (APIs).[1][2][3][4] Its structure—featuring both bromine and chlorine substituents alongside a methoxy group—imparts unique reactivity but also specific stability challenges.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational framework. It addresses the compound's sensitivity to hydrolysis, its potential for alkylating activity, and the precise engineering controls required to maintain data integrity and personnel safety during drug development workflows.

Physicochemical & Hazard Profile

Chemical Identity & Properties

The presence of two different halogen atoms (Br, Cl) on the benzene ring significantly increases the lipophilicity and density of this compound compared to non-halogenated benzoates.

PropertyDataRelevance to Handling
CAS Number 697762-67-7 Unique identifier for inventory/regulatory tracking.[2][4]
Formula C₉H₈BrClO₃Halogenated waste stream classification.
Molecular Weight 279.52 g/mol High density; particulates settle quickly in air.
Physical State Solid (Crystalline Powder)Dust explosion hazard is low but inhalation risk is high.
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water; requires organic solvent spill kits.
Storage Temp 2–8°C (Refrigerated) Prevents slow hydrolysis or transesterification.
GHS Hazard Classification

Based on Structure-Activity Relationships (SAR) and vendor data, the compound is classified as an Irritant and Acute Toxin .

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).[5]

  • H319: Causes serious eye irritation (Eye Irrit. 2).[5]

  • H335: May cause respiratory irritation (STOT SE 3).[5]

Critical Insight: While not explicitly flagged as a sensitizer in all databases, halogenated benzylic/aromatic esters can act as weak alkylating agents. Treat with the same precautions used for potential sensitizers.

Engineering Controls & Personal Protective Equipment (PPE)

The "Defense in Depth" Strategy

Reliance on PPE alone is a failure of protocol. The primary barrier must be engineering controls.

  • Primary Barrier (Containment): All weighing and transfer operations must occur within a Certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Secondary Barrier (PPE):

    • Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (extended cuff) or Neoprene. Rationale: Halogenated organics can permeate thin nitrile; the double layer provides a breakthrough buffer.

    • Respiratory: If working outside a hood (emergency only), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the fine powder nature of the solid.

Operational Protocols

Receipt & Storage Lifecycle

Upon receipt, the compound typically arrives in a sealed amber vial. The "Cold Chain" must be maintained to ensure purity for downstream coupling reactions (e.g., Suzuki-Miyaura).

  • Inspection: Verify the septum/cap integrity. If the seal is broken, moisture ingress may have hydrolyzed the methyl ester to the corresponding benzoic acid (check via LC-MS).

  • Storage: Store at 2–8°C in a dedicated chemically resistant refrigerator.

  • Inerting: For long-term storage (>1 month), purge the headspace with Argon to prevent oxidative degradation of the methoxy group.

Safe Weighing & Transfer (Solid Handling)

Objective: Prevent static-induced dispersion of the powder.

  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Halogenated powders are prone to static charging.

  • Transfer: Do not use spatulas that can retain residue. Use disposable weighing boats or anti-static glassine paper.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., THF, DMF) inside the fume hood before transporting it to analytical instruments (HPLC/NMR). Never transport the dry powder through the open lab.

Reaction Setup (Inert Atmosphere)

This compound is often used in transition-metal catalyzed cross-couplings. Oxygen exclusion is critical not just for the catalyst, but to prevent side reactions at the halogen sites.

  • Protocol:

    • Dry all glassware in an oven (>120°C) for 2 hours.

    • Cycle the reaction vessel 3x with Vacuum/Argon.

    • Add Methyl 5-bromo-2-chloro-3-methoxybenzoate as a solution (cannula transfer) rather than a solid addition if the catalyst is air-sensitive.

Emergency Response & Waste Management

Spill Response Decision Matrix

Scenario: You have dropped a vial containing 5g of the compound.

  • Solid Spill:

    • Isolate: Evacuate the immediate 10ft radius.

    • PPE Up: Don full-face respirator and double gloves.

    • Contain: Cover with a wet paper towel (dampened with inert solvent like heptane) to prevent dust generation.

    • Clean: Scoop up the wet material. DO NOT SWEEP DRY.

  • Liquid Solution Spill:

    • Absorb with vermiculite or a dedicated organic spill pad.

    • Do not use water immediately, as this spreads the hydrophobic organic layer.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (acetone/ethanol waste). The high halogen content (Br, Cl) requires high-temperature incineration (>1100°C) to prevent dioxin formation.

  • Labeling: Clearly mark "Contains Bromine/Chlorine - High BTU."

Visualizations

Safe Handling Lifecycle

This workflow illustrates the critical control points from receipt to disposal.

SafeHandling Receipt Receipt & QC (Check Seal) Storage Storage (2-8°C, Argon) Receipt->Storage Cold Chain Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Reaction Synthesis (Inert Atm) Weighing->Reaction Dissolve First Reaction->Storage Return Excess Waste Disposal (Halogenated Stream) Reaction->Waste Segregate

Figure 1: Operational lifecycle emphasizing the Cold Chain and Solubilization steps to minimize exposure.

Emergency Response Logic

A decision tree for immediate action in the event of exposure or release.

SpillResponse Start Incident Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with Wet Pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (No Water) Liquid->ActionLiquid Dispose Halogenated Waste Bin ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Triage logic for spill management, prioritizing dust suppression for solids.

References

  • PubChem. (2025).[6] Methyl 5-bromo-2-chloro-3-methoxybenzoate (Compound).[1][2][3][4][7][8][9] National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of Methyl 5-bromo-2-chloro-3-methoxybenzoate

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 5-b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for Methyl 5-bromo-2-chloro-3-methoxybenzoate, a key building block in synthetic chemistry. Understanding its stability profile is crucial for ensuring experimental reproducibility, minimizing impurity formation, and maintaining the compound's efficacy in downstream applications.

Introduction to Methyl 5-bromo-2-chloro-3-methoxybenzoate

Methyl 5-bromo-2-chloro-3-methoxybenzoate is a polysubstituted aromatic ester. Its molecular structure, featuring a halogenated and methoxylated benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of its functional groups—the methyl ester, the bromo and chloro substituents, and the methoxy group—dictates its chemical behavior and, consequently, its stability.

Chemical Structure:

Caption: 2D structure of Methyl 5-bromo-2-chloro-3-methoxybenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of related compounds provides a baseline for understanding the target molecule.

PropertyValue (for related compounds)Reference
Molecular FormulaC9H9BrClO3N/A
Molecular Weight279.52 g/mol N/A
AppearanceLikely a solid (off-white powder)[1]
Melting Point154-156 °C (for 5-Bromo-2-chlorobenzoic acid)[1]
SolubilityLow water solubility is expected[1][2]

Core Principles of Stability and Degradation

The stability of Methyl 5-bromo-2-chloro-3-methoxybenzoate is influenced by several factors. Based on its structure and data from similar molecules, the primary degradation pathways to consider are hydrolysis and photodegradation.

Hydrolytic Stability

The methyl ester functional group is susceptible to hydrolysis, which would yield 5-bromo-2-chloro-3-methoxybenzoic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture and elevated temperatures.

Photostability

Aromatic compounds, particularly those with halogen substituents, can be sensitive to light, especially UV radiation. Photodegradation can lead to dehalogenation or other complex reactions, resulting in the formation of impurities.

Thermal Stability

While many benzoates are thermally stable at room temperature, elevated temperatures can accelerate degradation processes, particularly hydrolysis.

Incompatibilities

Contact with strong oxidizing agents should be avoided, as they can react with the aromatic ring or other functional groups.[3][4]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of Methyl 5-bromo-2-chloro-3-methoxybenzoate, the following storage and handling procedures are recommended based on guidelines for structurally similar compounds.

Optimal Storage Conditions
  • Temperature: Store in a cool location.[3][5][6] Refrigeration (2-8 °C) is advisable for long-term storage. For routine use, storage at room temperature is acceptable if the container is properly sealed.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

  • Container: Keep in a tightly closed, light-resistant container.[3][4][5][6][7][8]

  • Environment: The storage area should be dry and well-ventilated.[3][4][5][6][7][8][9]

Safe Handling Procedures
  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3][7][9]

  • Avoid contact with skin and eyes.[4][5][8]

  • Prevent the formation of dust when handling the solid material.[4][5][9]

Experimental Design for Stability Assessment

To rigorously determine the stability of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.

Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/MS Analysis (Purity & Impurity Profiling) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Samples Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B conditions) Photolytic->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C, solid state) Thermal->HPLC Analyze Samples LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS If Degradation >5% End Stability Profile & Degradation Pathways HPLC->End NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR For Key Degradants LCMS->End NMR->End Start Methyl 5-bromo-2-chloro-3-methoxybenzoate (Initial Sample) Start->Acid Expose to Start->Base Expose to Start->Oxidative Expose to Start->Photolytic Expose to Start->Thermal Expose to

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocols

Protocol 1: Hydrolytic Stability

  • Prepare solutions of Methyl 5-bromo-2-chloro-3-methoxybenzoate in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) and at room temperature.

  • Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Photostability

  • Expose solid and solution samples of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Protect parallel samples from light to serve as dark controls.

  • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Protocol 3: Thermal Stability

  • Place the solid compound in a controlled temperature chamber (e.g., 60°C).

  • Sample the material at various time points (e.g., 1, 5, 10 days).

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

Predicted Degradation Pathways

Based on chemical principles, a likely degradation pathway involves the hydrolysis of the ester.

Parent Methyl 5-bromo-2-chloro-3-methoxybenzoate Hydrolysis 5-bromo-2-chloro-3-methoxybenzoic acid Parent->Hydrolysis H2O (Acid or Base) Methanol Methanol Parent->Methanol H2O (Acid or Base)

Caption: Predicted hydrolytic degradation pathway.

Conclusion

Methyl 5-bromo-2-chloro-3-methoxybenzoate is a stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis and potential photosensitivity. By adhering to the recommended storage and handling protocols—keeping the compound in a cool, dry, dark place in a tightly sealed container—users can ensure its quality and reliability for synthetic applications. The outlined experimental protocols provide a robust framework for a detailed stability assessment, which is a critical component of any research or development program utilizing this important chemical intermediate.

References

  • Vertex AI Search. (2024-03-28).
  • Capot Chemical. (2018-08-01). MSDS of 5-Bromo-2-chlorobenzoic acid.
  • ChemicalBook. (2024-08-17).
  • PubChem.
  • ChemicalBook.
  • Thermo Fisher Scientific. (2025-09-22).
  • Fisher Scientific.
  • ChemicalBook. (2025-08-30).
  • SAFETY D
  • Loba Chemie. (2018-11-27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No..
  • PubChem.
  • Sigma-Aldrich.
  • Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528–537.
  • Guidechem.
  • Veeprho. 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6.
  • Higson, F. K., & Focht, D. D. (1990). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 56(6), 194–200.
  • Biosynth. 2-Bromo-5-chlorobenzoic acid methyl ester | 27007-53-0 | FB55230.
  • ChemicalBook. 5-Bromo-2-chlorobenzoic acid | 21739-92-4.

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Methyl 5-bromo-2-chloro-3-methoxybenzoate in Medicinal Chemistry

Executive Summary Methyl 5-bromo-2-chloro-3-methoxybenzoate is a high-value, polysubstituted aromatic scaffold employed primarily in the synthesis of kinase inhibitors, GPCR ligands, and antiviral agents. Its utility ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-2-chloro-3-methoxybenzoate is a high-value, polysubstituted aromatic scaffold employed primarily in the synthesis of kinase inhibitors, GPCR ligands, and antiviral agents. Its utility stems from its orthogonal reactivity profile : it possesses three distinct electrophilic sites (aryl bromide, aryl chloride, and methyl ester) that can be activated sequentially under specific conditions.

This guide details the chemoselective functionalization of this scaffold, specifically focusing on exploiting the reactivity gap between the C5-bromide and C2-chloride to construct complex biaryl systems without protecting groups.

Structural Analysis & Reactivity Logic

To successfully utilize this building block, researchers must understand the electronic and steric environment of the benzene ring.

The Reactivity Hierarchy

The molecule allows for a "programmed" synthesis flow based on bond dissociation energies and steric hindrance.

  • C5-Bromide (Most Reactive): Located in the meta position relative to the ester and methoxy groups. It is sterically accessible and undergoes oxidative addition with Pd(0) rapidly.

  • C1-Ester (Intermediate Reactivity): Susceptible to hydrolysis (LiOH) or direct amidation. It is generally stable under standard Suzuki coupling conditions (mild base).

  • C2-Chloride (Least Reactive): This site is "deactivated" for two reasons:

    • Bond Strength: Ar-Cl bonds are stronger than Ar-Br.

    • Steric Shielding: The C2 position is flanked by the C1-ester and the C3-methoxy group. This "ortho-ortho" substitution creates a steric pocket that prevents bulky palladium catalysts from engaging the chloride until the bromide is consumed and forcing conditions are applied.

Visualizing the Synthetic Pathway

The following logic map illustrates the sequential functionalization strategy.

ReactivityLogic Figure 1: Chemoselective functionalization workflow based on steric and electronic differentiation. Start Methyl 5-bromo-2-chloro- 3-methoxybenzoate Step1 Step 1: C5-Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(dppf)Cl2, 80°C Targets Br only Step2 Step 2: Ester Hydrolysis (LiOH/THF) Step1->Step2 Saponification Step3 Step 3: Amide Coupling (HATU/Amine) Step2->Step3 Amidation Step4 Step 4: C2-Functionalization (Buchwald/Suzuki - Forcing) Step3->Step4 RuPhos/Pd, >100°C Targets Cl

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5-Arylation)

Objective: Install an aryl or heteroaryl group at the C5 position while leaving the C2-chloride and C1-ester intact.

Mechanistic Insight

The C3-methoxy group acts as an Electron Donating Group (EDG). While EDGs generally deactivate rings toward oxidative addition, the effect is positional. The C3-OMe is para to the C6-H and meta to the C5-Br. Crucially, it sterically crowds the C2-Cl. By using a ligand with a moderate bite angle like dppf (1,1'-Bis(diphenylphosphino)ferrocene), we enhance the rate of coupling at the accessible Br over the hindered Cl.

Materials
  • Substrate: Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

    • Alternative: Pd(PPh₃)₄ (if the boronic acid is sterically undemanding).

  • Base: Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv). Avoid strong hydroxides to prevent ester hydrolysis.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

  • Thermal Activation: Heat the mixture to 80°C .

    • Note: Do not exceed 95°C. Higher temperatures increase the risk of oxidative addition at the C2-chloride.

  • Monitoring: Monitor by TLC or LC-MS every hour. The bromide consumption is usually complete within 2-4 hours.

    • Success Marker: Look for the mass shift corresponding to [M-Br+Ar]. If [M-Br-Cl+2Ar] (bis-coupling) is observed, lower temperature to 60°C.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Ester Hydrolysis (Saponification)

Objective: Convert the methyl ester to the benzoic acid for downstream amide coupling, without dechlorinating the C2 position.

Critical Considerations

Standard acidic hydrolysis can be too slow due to the ortho-chloro and ortho-hydrogen steric effects. Basic hydrolysis is preferred but must be controlled to prevent nucleophilic aromatic substitution (SNAr) of the chloride by the hydroxide ion (replacing -Cl with -OH), which is favored in electron-deficient rings.

Step-by-Step Procedure
  • Dissolution: Dissolve the C5-substituted intermediate (from Protocol A) in THF (tetrahydrofuran) and Methanol (3:1 ratio).

  • Reagent Addition: Add LiOH·H₂O (3.0 equiv) dissolved in minimal water.

  • Reaction: Stir at Room Temperature for 4-16 hours.

    • Warning: Do not reflux. Heat promotes the SNAr side reaction at C2.

  • Quench: Acidify carefully with 1N HCl to pH 3-4.

    • Observation: The carboxylic acid product usually precipitates.

  • Isolation: Filter the solid or extract with EtOAc if no precipitate forms.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and common pitfalls when working with this scaffold.

IssueObservation (LC-MS)Root CauseCorrective Action
Bis-Coupling Mass = Substrate + 2 × Boronic AcidTemperature too high; Catalyst too active (e.g., XPhos used too early).Reduce temp to 60-70°C. Switch to Pd(dppf)Cl₂.
De-halogenation Mass = Substrate - Br + HHydride source present (often from excess alcohol or overheating).Ensure solvents are anhydrous/degassed.[3] Reduce reaction time.
Hydrolysis Failure Starting material persistsSteric bulk of C2-Cl and C3-OMe inhibits attack at carbonyl.Switch from LiOH to NaOH. Warm gently to 40°C (monitor closely).
SNAr at C2 Mass = Product - Cl + OH (Phenol formation)Base concentration too high during hydrolysis.Use LiOH (milder than NaOH). Perform at 0°C -> RT.

Advanced Workflow: Synthesis of Quinazolinone Scaffolds

A common pharmaceutical application of this molecule is the synthesis of quinazolinones (privileged structures in oncology).

QuinazolinoneSynthesis Figure 2: Pathway to Quinazolinone derivatives via Amide intermediate. Start Methyl 5-bromo-2-chloro- 3-methoxybenzoate Step1 1. Saponification (LiOH) 2. Amide Coupling (NH4OH/HATU) Start->Step1 Benzamide Intermediate: 5-bromo-2-chloro-3-methoxybenzamide Step1->Benzamide Step2 Cyclization with Formamidine Acetate (Cu-catalyzed or Thermal) Benzamide->Step2 S_NAr / Cyclization Product Target: Substituted Quinazolinone Step2->Product

Protocol Note for Figure 2: The transformation of the 2-chloro-benzamide to the quinazolinone often utilizes the C2-Cl as a leaving group in an intramolecular cyclization. This requires higher temperatures (100-120°C) and often a copper catalyst (CuI) to facilitate the displacement of the hindered chloride.

References

  • Suzuki-Miyaura Coupling Selectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Reactivity of Polyhalogenated Aromatics: Handy, S. T.; Zhang, Y. "Selectivity in the Suzuki coupling of dihaloarenes." Chemical Communications, 2006, 299-301. Link

  • Synthesis of 5-bromo-2-chlorobenzoic acid derivatives: Patent CN105622382A, "Synthesis method of 5-bromo-2-chlorobenzoic acid." Link

  • Application in Kinase Inhibitors (B-Raf/MEK context): "Preparation of high-selectivity 5-bromo-2-chlorobenzoic acid." Patent CN110002989B.[4] Link

  • General Protocol for Hindered Substrates: BenchChem Application Notes, "Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine" (Analogous chemistry). Link

Sources

Application

Application Note: Site-Selective Cross-Coupling of Methyl 5-bromo-2-chloro-3-methoxybenzoate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the site-selective functionalization of Methyl 5-bromo-2-chloro-3-methoxybenzoate , a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the site-selective functionalization of Methyl 5-bromo-2-chloro-3-methoxybenzoate , a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and CD73 antagonists.

Executive Summary

Methyl 5-bromo-2-chloro-3-methoxybenzoate represents a class of polyhalogenated arenes that offer orthogonal reactivity profiles. The presence of a labile C5-Bromine bond alongside a sterically hindered and electronically deactivated C2-Chlorine bond allows for highly predictable sequential cross-coupling .

This guide provides validated protocols for:

  • Chemoselective C5-Arylation (Suzuki-Miyaura) leaving the C2-Cl intact.

  • C5-Amination (Buchwald-Hartwig) for nitrogen heterocycle introduction.

  • Sequential C2-Activation strategies to functionalize the remaining chloride.

Molecular Profile & Reactivity Logic

To design effective experiments, one must understand the electronic and steric landscape of the molecule.[1]

  • C5-Bromine (Active Site): Located meta to the electron-withdrawing ester and meta to the electron-donating methoxy group. The C-Br bond has a lower Bond Dissociation Energy (BDE) (~81 kcal/mol) compared to C-Cl (~96 kcal/mol), making it the kinetic point of entry for Pd(0) oxidative addition.[1]

  • C2-Chlorine (Latent Site): This position is deactivated by two factors:

    • Steric Hindrance: It is flanked by the bulky ester (-COOMe) at C1 and the methoxy group (-OMe) at C3. This "ortho-ortho" substitution creates a significant barrier for bulky phosphine ligands.

    • Electronic Shielding: The electron-rich methoxy group at C3 increases electron density near C2, making the C-Cl bond less electrophilic and harder to insert into.

Reactivity Flowchart

The following diagram illustrates the decision tree for functionalizing this scaffold.

Reactivity_Flow Start Methyl 5-bromo-2-chloro- 3-methoxybenzoate Pd0 Pd(0) Catalyst (Kinetic Control) Start->Pd0 Oxidative Addition (C-Br > C-Cl) Path_Suzuki Pathway A: Suzuki-Miyaura Pd0->Path_Suzuki Ar-B(OH)2 Path_Buchwald Pathway B: Buchwald-Hartwig Pd0->Path_Buchwald HNR2 Inter_A C5-Biaryl Product (C2-Cl Intact) Path_Suzuki->Inter_A Inter_B C5-Amino Product (C2-Cl Intact) Path_Buchwald->Inter_B Step2 Step 2: Forcing Conditions (Bulky Ligands, High T) Inter_A->Step2 Inter_B->Step2 Final Fully Functionalized Scaffold Step2->Final C2-Cl Activation

Figure 1: Sequential functionalization strategy relying on the kinetic differentiation between C5-Br and C2-Cl.

Protocol A: Chemoselective C5-Suzuki Coupling

Application: Synthesis of biaryl intermediates for SGLT2 inhibitors (e.g., Dapagliflozin precursors).[1]

Mechanism & Causality

We utilize a palladium catalyst with a ligand that is active enough to insert into C-Br but not electron-rich/bulky enough to activate the hindered C2-Cl at moderate temperatures. Pd(PPh3)4 or Pd(dppf)Cl2 are ideal choices here.[1]

Experimental Procedure

Scale: 10 mmol (2.79 g of starting material)

ReagentEquiv.[2][3]AmountRole
Methyl 5-bromo-2-chloro-3-methoxybenzoate 1.02.79 gSubstrate
Aryl Boronic Acid (e.g., 4-ethylphenylboronic acid)1.11.65 gCoupling Partner
Pd(PPh3)4 0.03346 mgCatalyst
K2CO3 (2M aqueous) 3.015 mLBase
1,4-Dioxane N/A30 mLSolvent

Step-by-Step:

  • Setup: Charge a 100 mL round-bottom flask (or pressure vial) with the benzoate substrate, aryl boronic acid, and Pd(PPh3)4.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Critical: Oxygen poisons Pd(0) and promotes homocoupling.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and 2M K2CO3 solution via syringe.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear; a fluorescent biaryl spot (Rf ~0.[1]5) will appear.

    • Self-Validation: If the reaction stalls, add 1 mol% additional catalyst.[1] If C2-coupling byproducts appear (rare at 85°C), lower temp to 70°C.[1]

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–95% of the C5-arylated product.

Protocol B: C5-Buchwald-Hartwig Amination

Application: Introduction of amine pharmacophores (e.g., morpholines, piperazines) for CD73 inhibitors.[1]

Mechanism & Causality

Amination is more sensitive to sterics than Suzuki coupling. The C2-Cl position is virtually immune to amination under standard conditions due to the "ortho-ortho" buttressing effect. We use Xantphos or BINAP , which favor reductive elimination of the amine at the less hindered C5 position.[1]

Experimental Procedure

Scale: 1.0 mmol (279 mg)

ReagentEquiv.[2][3]AmountRole
Substrate 1.0279 mgElectrophile
Morpholine (Example amine)1.2105 µLNucleophile
Pd2(dba)3 0.0218 mgPd Source
Xantphos 0.0423 mgLigand
Cs2CO3 2.0650 mgBase
Toluene N/A5 mLSolvent

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd2(dba)3 and Xantphos in 1 mL toluene under Argon. Stir for 5 mins until the solution turns deep orange/red (active catalyst formation).

  • Reaction Assembly: Add substrate, amine, and Cs2CO3 to a reaction tube. Add the catalyst solution and remaining toluene.

  • Heating: Seal and heat to 100°C for 12 hours.

    • Note: Higher temperature is required for amination compared to Suzuki, but the C2-Cl remains stable due to the specific bite angle of Xantphos preventing insertion into the hindered chloride.

  • Workup: Filter through a celite pad (eluting with DCM). Concentrate and purify via silica gel (DCM/MeOH gradient).

Advanced Protocol C: Activating the C2-Chloride

Application: Synthesis of fused heterocycles or highly substituted cores after C5 is derivatized.

Once the C5-Bromine is replaced (e.g., with an aryl group), the molecule is a substituted chlorobenzoate .[1] To couple the C2-Chlorine, you must overcome the steric and electronic deactivation.

Required Conditions:

  • Ligand: Buchwald Generation 3 Pre-catalysts (e.g., XPhos-Pd-G3 or RuPhos-Pd-G3) are essential. These bulky, electron-rich ligands facilitate oxidative addition into hindered chlorides.

  • Solvent/Temp: 1,4-Dioxane or t-Amyl alcohol at reflux (100–110°C).

Protocol (Suzuki on C2-Cl):

  • Substrate: C5-arylated intermediate (from Protocol A).

  • Catalyst: XPhos-Pd-G3 (2-5 mol%) .

  • Base: K3PO4 (3.0 equiv) – stronger/more soluble bases often help with hindered chlorides.[1]

  • Conditions: 100°C, 12–24 hours.

  • Observation: This reaction is slower. Monitor carefully for de-halogenation (loss of Cl replaced by H), which is a common side reaction if the coupling is too slow.[1]

References

  • Preparation of Diphenylmethane Derivatives (SGLT2 Inhibitors) Source: US Patent 9,371,303 B2. Describes the synthesis of the scaffold and C5-selective Suzuki coupling.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides Source:Chemical Science, 2013, 4, 2201.[1] (General principles of Br vs Cl selectivity).

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source:Angewandte Chemie Int. Ed., 2002, 41, 4176.[1] (Foundational review on activating deactivated chlorides).

  • CD73 Inhibitors and Synthesis Source:Journal of Medicinal Chemistry / NIH PubMed Central. (Context for the application of this scaffold in oncology).

  • Reactivity of Methyl 5-bromo-2-chloro-3-methoxybenzoate Source: PubChem Compound Summary (CID 15054916).[1] [1]

Sources

Method

Process Development & Scale-Up Guide: Methyl 5-bromo-2-chloro-3-methoxybenzoate

Application Note: AN-ORG-2024-05 Executive Summary Target Molecule: Methyl 5-bromo-2-chloro-3-methoxybenzoate CAS Registry Number: (Related Free Acid: 134423-99-1) Primary Application: Key pharmacophore scaffold for SGLT...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2024-05

Executive Summary

Target Molecule: Methyl 5-bromo-2-chloro-3-methoxybenzoate CAS Registry Number: (Related Free Acid: 134423-99-1) Primary Application: Key pharmacophore scaffold for SGLT2 inhibitors (e.g., gliflozin analogs) and kinase inhibitors.

This Application Note details the process development and scale-up strategy for the synthesis of Methyl 5-bromo-2-chloro-3-methoxybenzoate. Unlike bench-scale methods that prioritize yield over safety, this protocol focuses on regioselectivity , thermal safety (specifically regarding diazonium intermediates), and impurity rejection .

The selected route utilizes a Sandmeyer-mediated chlorination strategy starting from 2-amino-3-methoxybenzoic acid. This approach offers superior regiocontrol compared to direct halogenation of methoxybenzoates, where steric hindrance often leads to inseparable isomer mixtures.

Retrosynthetic Analysis & Route Selection

Route Comparison
ParameterRoute A: Direct HalogenationRoute B: Sandmeyer Strategy (Selected)
Starting Material Methyl 3-methoxybenzoate2-amino-3-methoxybenzoic acid
Step 1 Chlorination (Low Selectivity)Regioselective Bromination (Para-to-Amine)
Step 2 BrominationSandmeyer Chlorination (Diazo Displacement)
Regioselectivity Poor (Mixture of 2-, 4-, 6- isomers)High (Amine directs Br to C5; Diazo directs Cl to C2)
Scale-Up Risk Low thermal risk, high purification costHigh thermal risk (Diazo) , low purification cost
Strategic Pathway

The selected pathway leverages the strong ortho/para directing power of the amino group to install the bromine atom at C5 with high precision, followed by a radical-nucleophilic substitution (Sandmeyer) to install the chlorine at the sterically congested C2 position.

ReactionScheme SM 2-amino-3-methoxybenzoic acid (Starting Material) INT1 2-amino-5-bromo- 3-methoxybenzoic acid (Intermediate 1) SM->INT1 Step 1: NBS, DMF (Regioselective Bromination) INT2 5-bromo-2-chloro- 3-methoxybenzoic acid (Intermediate 2) INT1->INT2 Step 2: NaNO2, HCl, CuCl (Sandmeyer Chlorination) PROD Methyl 5-bromo-2-chloro- 3-methoxybenzoate (Target) INT2->PROD Step 3: MeOH, H2SO4 (Esterification)

Figure 1: Synthetic pathway designed for high regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromo-3-methoxybenzoic acid. Critical Quality Attribute (CQA): < 0.5% of 4-bromo isomer.

Reagents:

  • 2-amino-3-methoxybenzoic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (5.0 vol) or Acetic Acid (Scale-dependent)

Protocol:

  • Charge the reactor with 2-amino-3-methoxybenzoic acid and DMF. Stir to dissolve.

  • Cool the mixture to 0–5 °C. Note: Low temperature prevents side-chain bromination.

  • Addition: Dissolve NBS in DMF (2 vol) and add dropwise over 2 hours, maintaining internal temperature < 10 °C.

    • Process Insight: The amino group activates the ring. The C5 position is para to the amino and meta to the methoxy, making it the most electron-rich site.

  • Monitor by HPLC until SM < 1.0%.

  • Quench by adding water (10 vol) slowly. The product will precipitate.[1][2]

  • Filtration: Filter the solids and wash with water to remove succinimide byproducts.

  • Drying: Vacuum dry at 50 °C.

Step 2: Sandmeyer Chlorination (Safety Critical)

Objective: Convert the amino group to a chlorine atom via a diazonium intermediate. Safety Warning: Diazonium salts are unstable. Accumulation can lead to thermal runaway.

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Sodium Nitrite (1.2 equiv)

  • Hydrochloric Acid (35%) (5.0 equiv)

  • Copper(I) Chloride (CuCl) (1.2 equiv)

  • Acetic Acid/Water (Solvent system)

Protocol:

  • Diazotization:

    • Suspend Intermediate 1 in HCl/Water mixture.

    • Cool to -5 °C to 0 °C .

    • Add aqueous NaNO₂ solution sub-surface over 1–2 hours.

    • Critical Check: Ensure temperature never exceeds 5 °C. Test for excess nitrite using starch-iodide paper (should turn blue instantly).

  • Sandmeyer Displacement:

    • In a separate reactor, prepare a solution of CuCl in concentrated HCl.

    • Transfer: Slowly transfer the cold diazonium solution into the CuCl solution (Inverse addition) maintained at 20–25 °C.

    • Mechanism:[3][1][2][4][5][6][7] The Cu(I) reduces the diazonium to an aryl radical, which abstracts Cl from the copper complex.

    • Gas Evolution: Nitrogen gas (N₂) will evolve vigorously. Ensure reactor venting is sized correctly.

  • Workup:

    • Heat to 60 °C for 1 hour to ensure complete decomposition of any residual diazonium species.

    • Cool to room temperature. The product (5-bromo-2-chloro-3-methoxybenzoic acid) typically precipitates.

    • Filter and wash with dilute HCl (to remove Copper salts).

Step 3: Fischer Esterification

Objective: Methylation of the carboxylic acid.

Reagents:

  • Intermediate 2 (1.0 equiv)

  • Methanol (10 vol)

  • Thionyl Chloride (SOCl₂) (1.5 equiv) or H₂SO₄ (Cat.)

Protocol:

  • Charge Intermediate 2 and Methanol into the reactor.

  • Cool to 0–5 °C.

  • Add Thionyl Chloride dropwise. (Exothermic: HCl gas evolution).

    • Scale-up Note: Use a scrubber for HCl/SO₂ off-gassing.

  • Reflux the mixture (approx. 65 °C) for 4–6 hours.

  • Distillation: Distill off excess Methanol.

  • Quench: Add cooled mixture to saturated NaHCO₃ solution (pH adjustment to ~8).

  • Extraction/Crystallization: Extract into Ethyl Acetate or crystallize directly from MeOH/Water if purity allows.

Process Safety & Engineering Controls

Diazonium Handling (Sandmeyer Step)

The Sandmeyer reaction poses the highest risk. In a batch reactor, the accumulation of the diazonium intermediate is a hazard.

Recommended Engineering Control: Semi-Continuous Mode Instead of generating the full batch of diazonium salt, use a "Pump-Pump-React" approach or a Continuous Stirred Tank Reactor (CSTR) cascade for the quenching step.

SafetyFlow cluster_0 Zone 1: Diazotization (Cold, <5°C) cluster_1 Zone 2: Decomposition (Warm, >20°C) TankA Feed A: Amine + HCl Reactor1 Diazo Reactor (Residence Time: 30 min) TankA->Reactor1 TankB Feed B: NaNO2 (aq) TankB->Reactor1 Reactor2 Quench Reactor (N2 Venting) Reactor1->Reactor2 Diazo Stream (Immediate Consumption) TankC Feed C: CuCl / HCl TankC->Reactor2

Figure 2: Semi-continuous flow logic to minimize diazonium accumulation.

Impurity Profile & Control
ImpurityOriginControl Strategy
4-Bromo Isomer Regio-isomer during brominationMaintain Temp < 5°C; Slow NBS addition.
Des-bromo (H-species) Incomplete brominationEnsure >1.05 eq NBS; Monitor HPLC.
Phenol derivative Hydrolysis of diazonium (formation of -OH instead of -Cl)Ensure high [Cl-] concentration (excess HCl/CuCl).
Dimer (Biaryl) Radical coupling during SandmeyerEfficient stirring; Control CuCl concentration.

Analytical Specifications

To validate the process, the following specifications are recommended for the final Methyl 5-bromo-2-chloro-3-methoxybenzoate:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 98.5% (Area %).

  • Assay (NMR/Titration): 98.0 – 102.0% w/w.

  • Residual Copper: < 20 ppm (Critical for subsequent pharmaceutical coupling steps).

  • Water Content (KF): < 0.5%.

References

  • Preparation of 5-bromo-2-chlorobenzoic acid derivatives. World Intellectual Property Organization.[8] Patent WO2023019849.[8]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 2004, 8(6), 1059–1064. (Guidance on diazonium safety).

  • Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents. CN113321577. (Describes the hydrolysis and bromination sequence).

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. Thieme Connect. (Analogous chemistry for SGLT2 intermediates).

Sources

Application

Application Note: Methyl 5-bromo-2-chloro-3-methoxybenzoate in Novel Molecule Design

Abstract Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS 697762-67-7) has emerged as a high-value "lynchpin" scaffold in the synthesis of metabolic therapeutics, particularly Sodium-Glucose Co-transporter 2 (SGLT2) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS 697762-67-7) has emerged as a high-value "lynchpin" scaffold in the synthesis of metabolic therapeutics, particularly Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. Its unique trisubstituted arene topology—featuring a halogenated core with an orthogonal ester handle—allows for precise, modular construction of diphenylmethane pharmacophores. This guide details the strategic utility of this molecule, providing validated protocols for its hydrolysis, cross-coupling, and integration into complex drug discovery workflows.

Chemical Profile & Structural Logic

The "Three-Point" Strategy

The value of this scaffold lies in its ability to serve as a divergent core. Each functional group addresses a specific requirement in modern medicinal chemistry:

PositionFunctional GroupRole in Drug DesignReactivity Profile
C-1 Methyl Ester The Anchor: Precursor to linkers or lipophilic tails.Hydrolysis to acid; Reduction to benzyl alcohol; Amidation.
C-2 Chlorine The Shield: Provides metabolic stability (blocks P450 oxidation) and steric locking.Generally inert under standard coupling conditions; stabilizes the ring.
C-3 Methoxy The Donor: Modulates electron density and H-bond acceptance.Electron-donating group (EDG); can be demethylated to a phenol for further diversity.
C-5 Bromine The Hook: Primary site for C-C bond formation.Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald).
Physicochemical Properties
  • Molecular Weight: 279.51 g/mol

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DCM, THF, EtOAc; low solubility in water.

  • Stability: Stable under ambient conditions; ester sensitive to strong base/acid.

Synthetic Utility: The SGLT2 Pathway

This molecule is a critical intermediate in the synthesis of diphenylmethane derivatives , the structural backbone of "gliflozin" class drugs (e.g., Ipragliflozin analogs). The synthesis typically follows a "Head-to-Tail" construction where the benzoate is converted to a bridge, and the bromine connects to the sugar or distal aryl ring.

Strategic Workflow Diagram

The following decision tree illustrates the divergent pathways available from this scaffold.

G Start Methyl 5-bromo-2-chloro- 3-methoxybenzoate Acid 5-Bromo-2-chloro- 3-methoxybenzoic Acid Start->Acid Hydrolysis (NaOH/MeOH) Suzuki Biaryl Ester (Suzuki Product) Start->Suzuki Pd(PPh3)4 Ar-B(OH)2 Buchwald Aminobenzoate (Buchwald Product) Start->Buchwald Pd2(dba)3 HNR2 AcidCl Acid Chloride (Activated Electrophile) Acid->AcidCl (COCl)2, DMF Friedel Diphenylmethane Core (SGLT2 Scaffold) AcidCl->Friedel Friedel-Crafts (Ar-H, AlCl3)

Figure 1: Divergent synthetic pathways. The ester hydrolysis path (top) is critical for generating the diphenylmethane bridge found in SGLT2 inhibitors.

Validated Experimental Protocols

Protocol A: Regioselective Hydrolysis (Ester to Acid)

Objective: Convert the methyl ester to the free carboxylic acid without affecting the aryl halides. This is the primary step for generating the SGLT2 "left-hand" building block.

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 eq)

  • THF (Tetrahydrofuran), HPLC grade

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH), 5N aqueous solution

  • Hydrochloric Acid (HCl), 1N and Conc.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (e.g., 25.0 g) in a mixture of THF (4 vol) and MeOH (4 vol).

  • Saponification: Cool the solution to 0°C using an ice bath. Add 5N aqueous NaOH (3.0 eq) dropwise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 1–2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2] The starting ester spot should disappear.

  • Workup:

    • Cool the mixture back to 0°C.

    • Acidify carefully with Conc. HCl to pH ~1–2. A white precipitate (the acid product) typically forms.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 vol).

    • Combine organics, wash with brine, and dry over anhydrous

      
      .
      
  • Isolation: Concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Water if necessary, though it is often pure enough (>98%) for the next step.

Expected Yield: 90–95% Key Observation: The methoxy group remains intact; the basic conditions are mild enough to prevent nucleophilic aromatic substitution of the halides.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Functionalize the C-5 position. This protocol demonstrates coupling with a phenylboronic acid, mimicking the attachment of the distal aryl ring in drug synthesis.

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the benzoate (1.0 mmol), phenylboronic acid (1.2 mmol),

    
     (2.5 mmol), and catalyst (0.05 mmol).
    
  • Solvent: Add degassed Dioxane/Water (5 mL total).

  • Heating: Seal the vial and heat to 90°C for 4–6 hours.

  • Monitoring: Check via LC-MS. Look for the mass shift corresponding to the loss of Br and gain of Phenyl (-Br +Ph).

  • Purification: Filter through a Celite pad. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Scientific Insight: The presence of the ortho-chloro group (at C-2) creates a twist in the ring system, which can sometimes sterically hinder the catalyst. Using bidentate ligands like dppf or phosphine-rich catalysts helps overcome this steric penalty.

Case Study: Synthesis of Diphenylmethane Derivatives

Reference Context: US Patent 9,034,921 (Astellas Pharma)

In the development of SGLT2 inhibitors, the acid derived from this ester (Protocol A) is converted to an acid chloride and then reacted with a substituted benzene (e.g., ethylbenzene derivatives) under Friedel-Crafts conditions.

Step-by-Step Mechanism:

  • Activation: 5-Bromo-2-chloro-3-methoxybenzoic acid + Oxalyl Chloride

    
     Acid Chloride.
    
  • Coupling: Acid Chloride + Ar-H (

    
    ) 
    
    
    
    Benzophenone intermediate.
  • Reduction: The ketone carbonyl is reduced (using

    
    ) to a methylene (
    
    
    
    ) bridge, forming the diphenylmethane core.

Why this Scaffold? The 2-chloro-3-methoxy motif is not accidental.

  • 2-Cl: Forces the two phenyl rings of the diphenylmethane to adopt a specific torsion angle, optimizing fit in the SGLT2 active site.

  • 3-OMe: Provides a specific hydrogen bond acceptor site that interacts with hydrophilic residues in the transporter vestibule.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert gas.

References

  • Astellas Pharma Inc. (2015). Diphenylmethane derivatives as SGLT2 inhibitors. US Patent 9,034,921.[3] Available at:

  • Astellas Pharma Inc. (2016). Diphenylmethane derivative in crystalline form. European Patent EP3663292B1.
  • PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (Related Analog Data). National Library of Medicine. Available at: [Link]

Sources

Method

Application Notes and Protocols for Catalytic Systems in Reactions Involving Methyl 5-bromo-2-chloro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Catalytic Landscape of a Dihalogenated Benzoate Building Block Methyl 5-bromo-2-chloro-3-methoxybenzoate is a versatile dihalog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Catalytic Landscape of a Dihalogenated Benzoate Building Block

Methyl 5-bromo-2-chloro-3-methoxybenzoate is a versatile dihalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and materials science.[1] The presence of two distinct halogen atoms (bromine and chlorine) at electronically and sterically different positions, along with the methoxy and methyl ester functionalities, offers a rich platform for selective chemical modifications. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in various palladium- and copper-catalyzed cross-coupling reactions to achieve site-selective functionalization.[2] Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective transformations at the 5-position.

This comprehensive guide provides detailed application notes and protocols for several key catalytic systems applicable to Methyl 5-bromo-2-chloro-3-methoxybenzoate. The methodologies described herein are grounded in established principles of cross-coupling chemistry and are designed to serve as a robust starting point for researchers. The rationale behind the selection of catalysts, ligands, bases, and solvents is elucidated to empower users to not only follow the protocols but also to adapt and troubleshoot them effectively.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[3] This reaction is widely favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[4]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

In the context of Methyl 5-bromo-2-chloro-3-methoxybenzoate, the primary objective is the selective coupling at the more reactive C-Br bond. The choice of the catalytic system is paramount to achieving high yields and selectivity.

  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a preformed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is used. The Pd(II) precatalyst is reduced in situ to Pd(0).

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For Suzuki couplings, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), or more advanced biaryl phosphine ligands like SPhos or XPhos can be highly effective, especially for less reactive chlorides, though for the more reactive bromide, PPh₃ is often sufficient.

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, 1,4-dioxane, or dimethoxyethane (DME). The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

Protocol for Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes the coupling of Methyl 5-bromo-2-chloro-3-methoxybenzoate with a generic arylboronic acid.

Reaction Scheme:

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of substrate)

  • Water (1 mL per mmol of substrate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-2-chloro-3-methoxybenzoate, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate Methyl 5-bromo-2-chloro-3-methoxybenzoateDihalogenated building block.
Coupling Partner Arylboronic acidWide variety commercially available.
Catalyst Pd(OAc)₂Common and effective Pd(II) precatalyst.
Ligand PPh₃Cost-effective and generally efficient for C-Br coupling.
Base K₂CO₃Standard base for Suzuki reactions.
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.
Temperature 90-100 °CPromotes reaction kinetics without significant degradation.
Experimental Workflow Diagram

Suzuki_Miyaura_Workflow reagents Add Reactants: - Methyl 5-bromo-2-chloro-3-methoxybenzoate - Arylboronic acid - K₂CO₃ catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvents: - Toluene - Water inert->solvent heat Heat to 90-100 °C with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool, Dilute with EtOAc - Wash with H₂O and Brine monitor->workup purify Purification: - Dry, Concentrate - Column Chromatography workup->purify product Isolated Product: Methyl 5-aryl-2-chloro-3-methoxybenzoate purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6]

Causality Behind Experimental Choices in Sonogashira Coupling
  • Catalyst System: The reaction employs a dual catalytic system. A palladium(0) complex, often generated in situ from a Pd(II) source like Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), catalyzes the main cross-coupling cycle. A copper(I) salt, such as copper(I) iodide (CuI), acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that is often part of the palladium precatalyst.

  • Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. The base serves to deprotonate the terminal alkyne and also acts as the solvent in many cases.

  • Solvent: While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used, particularly if the reactants are not fully soluble in the amine.

Protocol for Selective Sonogashira Coupling at the C-Br Bond

Reaction Scheme:

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (10 mL per mmol of substrate)

  • Tetrahydrofuran (THF), anhydrous (5 mL per mmol of substrate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-2-chloro-3-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary Table for Sonogashira Coupling
ParameterRecommended ConditionRationale
Substrate Methyl 5-bromo-2-chloro-3-methoxybenzoateSelective reaction at the C-Br bond.
Coupling Partner Terminal alkyneFor the introduction of an alkynyl group.
Pd Catalyst Pd(PPh₃)₂Cl₂A common and effective Pd(II) precatalyst.
Cu Co-catalyst CuIFacilitates the formation of the copper acetylide.
Base/Solvent Et₃NActs as both base and solvent.
Co-solvent THFImproves solubility of reactants.
Temperature Room Temperature to 50 °CMild conditions are often sufficient.
Experimental Workflow Diagram

Sonogashira_Workflow reagents Add Reactants & Catalysts: - Methyl 5-bromo-2-chloro-3-methoxybenzoate - Pd(PPh₃)₂Cl₂ - CuI inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents_base Add Anhydrous Solvents & Base: - THF - Et₃N inert->solvents_base alkyne Add Terminal Alkyne Dropwise solvents_base->alkyne react Stir at Room Temperature or Gentle Heating alkyne->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Work-up: - Filter through Celite - Concentrate, Extract with EtOAc monitor->workup purify Purification: - Dry, Concentrate - Column Chromatography workup->purify product Isolated Product: Methyl 5-(alkynyl)-2-chloro-3-methoxybenzoate purify->product

Caption: Workflow for Sonogashira Coupling.

Heck-Mizoroki Reaction: Olefin Arylation

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] It is a powerful tool for the synthesis of substituted alkenes.[8]

Causality Behind Experimental Choices in Heck-Mizoroki Reaction
  • Catalyst: As with other palladium-catalyzed couplings, a Pd(0) species is the active catalyst, typically generated from Pd(OAc)₂.

  • Ligand: Phosphine ligands are generally required. Triphenylphosphine is a standard choice, but for more challenging substrates, other ligands might be necessary.

  • Base: An inorganic or organic base is used to regenerate the Pd(0) catalyst in the final step of the catalytic cycle. Common bases include triethylamine, potassium carbonate, or sodium acetate.

  • Solvent: Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used.

Protocol for Selective Heck-Mizoroki Reaction at the C-Br Bond

Reaction Scheme:

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous (5 mL per mmol of substrate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-2-chloro-3-methoxybenzoate, Pd(OAc)₂, and PPh₃.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Data Summary Table for Heck-Mizoroki Reaction
ParameterRecommended ConditionRationale
Substrate Methyl 5-bromo-2-chloro-3-methoxybenzoateSelective arylation at the C-Br position.
Coupling Partner Alkene (e.g., styrene)To form a substituted alkene.
Catalyst Pd(OAc)₂A standard and effective palladium source.
Ligand PPh₃Common ligand for Heck reactions.
Base Et₃NOrganic base to regenerate the catalyst.
Solvent DMFHigh-boiling polar aprotic solvent.
Temperature 100-120 °CHigher temperatures are often required.
Experimental Workflow Diagram

Heck_Workflow reagents Add Reactants & Catalysts: - Methyl 5-bromo-2-chloro-3-methoxybenzoate - Pd(OAc)₂ - PPh₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvents_reagents Add Solvent, Base, and Alkene: - DMF - Et₃N - Alkene inert->solvents_reagents heat Heat to 100-120 °C solvents_reagents->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Work-up: - Cool, Quench with H₂O - Extract with EtOAc monitor->workup purify Purification: - Wash, Dry, Concentrate - Column Chromatography workup->purify product Isolated Product: Methyl 5-(alkenyl)-2-chloro-3-methoxybenzoate purify->product

Caption: Workflow for Heck-Mizoroki Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination
  • Catalyst: A palladium(0) species is required. Often, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is used with a specialized ligand.

  • Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are typically necessary to promote the reductive elimination step and achieve high yields.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used.

Protocol for Selective Buchwald-Hartwig Amination at the C-Br Bond

Reaction Scheme:

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous (5 mL per mmol of substrate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NaOt-Bu to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add Methyl 5-bromo-2-chloro-3-methoxybenzoate and the amine.

  • Seal the flask, remove from the glovebox, and heat to 100 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine.

  • Dry, concentrate, and purify by column chromatography.

Data Summary Table for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Substrate Methyl 5-bromo-2-chloro-3-methoxybenzoateSelective amination at the C-Br bond.
Coupling Partner Primary or Secondary AmineTo form a C-N bond.
Catalyst Pd₂(dba)₃A common Pd(0) source.
Ligand XPhosA bulky, electron-rich ligand promoting C-N coupling.
Base NaOt-BuStrong, non-nucleophilic base.
Solvent TolueneAnhydrous, aprotic solvent.
Temperature 100 °CTypical temperature for this transformation.
Experimental Workflow Diagram

Buchwald_Hartwig_Workflow glovebox Inside a Glovebox: - Add NaOtBu to Schlenk flask - Prepare catalyst solution (Pd₂(dba)₃ + XPhos) - Add all reactants heat Seal and Heat to 100 °C glovebox->heat monitor Monitor Reaction Progress (LC-MS) heat->monitor quench Quench with sat. aq. NH₄Cl monitor->quench extract Extract with EtOAc and Wash with Brine quench->extract purify Purification: - Dry, Concentrate - Column Chromatography extract->purify product Isolated Product: Methyl 5-(amino)-2-chloro-3-methoxybenzoate purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Ullmann Condensation: Copper-Catalyzed C-O and C-N Bond Formation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O, C-N, and C-S bonds with aryl halides.[10] While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction under milder temperatures.[11]

Causality Behind Experimental Choices in Ullmann Condensation
  • Catalyst: Copper(I) salts, such as CuI, are the most common catalysts. In some cases, copper powder or copper oxides can be used.[12]

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or various amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Base: A base is required to deprotonate the nucleophile (phenol or amine). Potassium carbonate or cesium carbonate are frequently used.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dimethyl sulfoxide (DMSO) are typically employed.

Protocol for Selective Ullmann C-O Coupling at the C-Br Bond

Reaction Scheme:

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous (5 mL per mmol of substrate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-bromo-2-chloro-3-methoxybenzoate, the phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour into water.

  • Extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Data Summary Table for Ullmann Condensation
ParameterRecommended ConditionRationale
Substrate Methyl 5-bromo-2-chloro-3-methoxybenzoateSelective coupling at the C-Br bond.
Coupling Partner PhenolFor the formation of a diaryl ether.
Catalyst CuIA standard copper(I) catalyst.
Ligand 1,10-PhenanthrolineAccelerates the reaction.
Base Cs₂CO₃Strong base to deprotonate the phenol.
Solvent DMFHigh-boiling polar aprotic solvent.
Temperature 120-140 °CElevated temperatures are typical for Ullmann reactions.
Experimental Workflow Diagram

Ullmann_Workflow reagents Add Reactants, Catalyst, Ligand & Base: - Methyl 5-bromo-2-chloro-3-methoxybenzoate - Phenol - CuI - 1,10-Phenanthroline - Cs₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous DMF inert->solvent heat Heat to 120-140 °C solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool, Pour into H₂O - Extract with EtOAc monitor->workup purify Purification: - Wash, Dry, Concentrate - Column Chromatography workup->purify product Isolated Product: Methyl 5-(aryloxy)-2-chloro-3-methoxybenzoate purify->product

Caption: Workflow for Ullmann Condensation.

Conclusion and Future Outlook

The protocols detailed in this guide provide a solid foundation for the synthetic manipulation of Methyl 5-bromo-2-chloro-3-methoxybenzoate using modern catalytic cross-coupling reactions. The selective reactivity of the C-Br bond allows for a stepwise functionalization strategy, where the C-Cl bond can be targeted in a subsequent transformation under more forcing conditions or with a catalyst system specifically designed for C-Cl activation. This opens up avenues for the creation of highly complex and diverse molecular architectures from a single, readily accessible starting material. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired outcomes. The continued development of novel catalysts and ligands will undoubtedly further expand the synthetic utility of this valuable building block.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Chinchilla, R.; Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.2007, 107, 874-922.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100, 3009-3066.
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
  • Torraca, K. E.; Kuwabe, S.-i.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Bromides. J. Am. Chem. Soc.2000, 122, 12907-12908.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48, 6954-6971.
  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338-6361.

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography conditions for isolating substituted benzoates

[1] Status: Online Operator: Senior Application Scientist Ticket Focus: Isolation of substituted benzoate esters via Column Chromatography Mission Statement Welcome to the Separation Science Hub. You are likely here beca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online Operator: Senior Application Scientist Ticket Focus: Isolation of substituted benzoate esters via Column Chromatography

Mission Statement

Welcome to the Separation Science Hub. You are likely here because standard Hexane/Ethyl Acetate gradients are failing to resolve your substituted benzoate isomers, or you are experiencing peak tailing due to residual free acids. This guide treats your purification challenge not as a recipe, but as a logic problem governed by polarity, pKa, and steric hindrance.

Module 1: The Solvent System Matrix

User Query: “Which solvent system should I start with? My benzoate has a polar substituent (-OH, -NH2, -NO2).”

Technical Response: Benzoates are esters, generally stable and moderately polar. However, the substituent defines the chromatography , not the ester core. You must select a mobile phase that manipulates the specific interaction between your substituent and the silica silanols.

Solvent Selection Guide
Substituent TypeElectronic EffectRec.[1] Base SolventModifier (Add to Mobile Phase)Why?
Alkyl / Halogen (e.g., Methyl, Bromo)Neutral / LipophilicHexane / EtOAcNoneStandard interaction.
Nitro (-NO2) Electron WithdrawingHexane / DCMNoneDCM improves solubility and selectivity for pi-pi systems.
Hydroxy (-OH) H-Bond DonorHexane / EtOAc0.1% Acetic Acid Prevents tailing caused by H-bonding to silica silanols.
Amino (-NH2) Basic / H-Bond DonorDCM / MeOH0.1% Triethylamine (TEA) Neutralizes silica acidity; prevents amine salt formation on column.
Carboxylic Acid (Impurity)AcidicHexane / EtOAc1.0% Acetic Acid Keeps the acid protonated (neutral) to elute it; otherwise, it sticks to silica.

Critical Alert: Never mix TEA and Acetic Acid in the same run. This creates salts that precipitate and clog the column.

Module 2: Troubleshooting Tickets (FAQ)

Ticket #1024: "My peaks are tailing badly. I can't separate the product from the starting material."

Diagnosis: This is usually caused by Silanol Activity . Silica gel (


) is not inert; it possesses surface hydroxyl groups (Si-OH) that are slightly acidic (pH ~5).
  • Scenario A: If your benzoate has a basic amine, it is protonating on the silica, forming a salt that drags (tails).

  • Scenario B: If you have residual benzoic acid (starting material), it is ionizing. Ionized species do not migrate well on normal phase silica.

The Fix (Logic Flow):

TailingFix Start Identify Tailing Compound CheckStruct Check Structure Start->CheckStruct IsAcid Contains Acidic Group? (COOH, Phenol) CheckStruct->IsAcid Acidic Impurity IsBase Contains Basic Group? (Amine, Pyridine) CheckStruct->IsBase Basic Substituent FixAcid PROTOCOL A: Add 0.1% - 1% Acetic Acid to Mobile Phase IsAcid->FixAcid FixBase PROTOCOL B: Add 0.1% - 1% Triethylamine (TEA) (Pre-wash column with TEA) IsBase->FixBase

Figure 1: Decision tree for mitigating peak tailing in benzoate purification.

Ticket #1025: "I cannot separate the Ortho, Meta, and Para isomers."

Diagnosis: You are relying on polarity alone (EtOAc/Hexane), which is often insufficient for positional isomers. You need to exploit Steric Hindrance and Intramolecular Bonding .

  • The Ortho Effect: Ortho-substituted benzoates often form intramolecular Hydrogen bonds (e.g., Methyl salicylate). This "hides" the polar group, making the Ortho isomer significantly less polar (higher Rf) than the Para isomer, which engages in intermolecular bonding with the silica.

The Fix:

  • Switch Solvent Class: Move from Hexane/EtOAc to Toluene/EtOAc or Hexane/DCM . Toluene provides

    
    -
    
    
    
    interactions that discriminate between the flat para isomer and the twisted ortho isomer.
  • Gradient Shallowing: Isomers often differ in Rf by only 0.05. Use a "Isocratic Hold" method (see Module 3).

Ticket #1026: "My product decomposes on the column."

Diagnosis: Esters (benzoates) are susceptible to hydrolysis.[1] Silica gel is acidic and contains adsorbed water. If a sensitive ester sits on wet, acidic silica for hours, it will hydrolyze back to the benzoic acid and alcohol.

The Fix:

  • Neutralize: Pre-wash the silica column with 1% TEA in Hexane to neutralize acidity.

  • Dry: Use oven-dried silica or flush the column with anhydrous solvent before loading.

  • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in <20 minutes.

Module 3: Advanced Protocol - "The Scout Gradient"

Do not guess your solvent ratio. Use this standardized workflow to translate TLC results to Column conditions accurately.

Step-by-Step Methodology:

  • The TLC Screen:

    • Run TLC in 10%, 20%, and 30% EtOAc in Hexane.

    • Target: Find the % where your Product Rf is 0.35 .

    • Calculation: If Rf = 0.35 at 20% EtOAc, your "Column Volume (CV)" elution point is roughly 1/Rf = ~2.8 CVs.

  • Column Loading:

    • Dry Load (Recommended): Dissolve crude benzoate in DCM, add silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder. This prevents solvent bands from ruining resolution.

  • The Linear Gradient:

    • Start: 0% Strong Solvent (0.5 CV).

    • Ramp: 0% to [Target % x 2] over 10 CVs.

    • Example: If Target is 20% EtOAc, run gradient 0% -> 40% EtOAc over 10-15 column volumes.

Purification Workflow Visualization

PurificationFlow Input Crude Mixture (Benzoate + Acid) Step1 TLC Scouting Target Rf = 0.30 - 0.35 Input->Step1 Decision Separation Difficult? Step1->Decision RouteA Standard Flash Hex/EtOAc Gradient Decision->RouteA No (Rf > 0.15) RouteB High Resolution Change Selectivity (Toluene or DCM) Decision->RouteB Yes (Isomers) Step2 Dry Load Sample (Silica Adsorption) RouteA->Step2 RouteB->Step2 Step3 Elution Collect Fractions Step2->Step3

Figure 2: Operational workflow for method development and execution.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Method Development.

  • Reich, H. J. (2024). Common Solvents and Modifiers for Chromatography. University of Wisconsin-Madison Organic Chemistry Data.

  • Sielc Technologies. (2024). Separation of Benzoic Acid and Derivatives.[2][3]

  • Waters Corporation. (2023). Controlling Silanol Activity in Normal Phase Chromatography.

Sources

Optimization

Technical Support Center: Purity Analysis of Methyl 5-bromo-2-chloro-3-methoxybenzoate

This guide is designed as a specialized technical support resource for analytical chemists and process engineers working with Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 33924-48-0 / Analogous Intermediates).[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for analytical chemists and process engineers working with Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 33924-48-0 / Analogous Intermediates).[1] This compound is a critical pharmacophore, often utilized in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin).[2]

Ticket Type: Analytical Method Troubleshooting (NMR) Subject: Identification of Critical Impurities & Regioisomers Technique: 1H NMR (400 MHz+) in CDCl₃ or DMSO-d₆[1][2]

Module 1: The "Golden" Spectrum (Baseline Verification)

Before troubleshooting impurities, you must validate the spectral signature of the pure target molecule.[2]

Target Structure: Methyl 5-bromo-2-chloro-3-methoxybenzoate[1]

  • Core: Benzene Ring[2]

  • Substituents: C1-Ester, C2-Chloro, C3-Methoxy, C5-Bromo.[1]

  • Protons: Two aromatic protons (H4 and H6) in a meta relationship.[1][2]

The Signature Checklist

If your spectrum does not meet these criteria, you have a structural deviation, not just an impurity.[2]

RegionSignal TypeIntegrationCoupling (

)
AssignmentLogic
Aromatic Doublet (d)1H~2.0 - 2.5 Hz H6 Most deshielded (ortho to ester).[1]
Aromatic Doublet (d)1H~2.0 - 2.5 Hz H4 Shielded by ortho-methoxy group.[1]
Aliphatic Singlet (s)3H-Ester-Me ~3.90 ppm (Deshielded by C=O).[1][2]
Aliphatic Singlet (s)3H-Ether-Me ~3.85 ppm (Shielded relative to ester).[1][2]

Critical Check: The coupling constant (


) of the aromatic protons is the primary "Go/No-Go" gauge. A value of 2.0–2.5 Hz (Meta-coupling)  confirms the 1,3,5-substitution pattern of protons (or 1,2,3,5-substitution of the ring).[2]

Module 2: Troubleshooting Common Impurities

The following troubleshooting workflows address the three most common synthesis failures: Regioisomerism, Hydrolysis, and Incomplete Halogenation.

Issue A: The "Ortho-Coupling" Red Flag (Regioisomers)

Symptom: You observe doublets in the aromatic region with a coupling constant (


) of 8.0–9.0 Hz .[2]
Diagnosis: Regioisomer Contamination (likely 4-bromo isomer). [1]
  • Mechanism: During bromination of the precursor (2-chloro-3-methoxybenzoic acid), the directing effects of the Methoxy (ortho/para director) and Chloro (ortho/para director) groups compete.[2]

  • The 4-Bromo Isomer: If bromine attacks position 4, protons H5 and H6 remain.[1] These are adjacent (ortho), resulting in a large coupling constant (

    
     Hz).[1][2]
    
  • The 6-Bromo Isomer: If bromine attacks position 6, protons H4 and H5 remain.[1] These are also ortho (

    
     Hz).[1][2]
    
Issue B: The "Missing Methyl" (Hydrolysis)

Symptom: The singlet at ~3.90 ppm (Ester) is missing or significantly diminished.[1][2] A broad peak appears >11 ppm.[1][2][3] Diagnosis: Hydrolysis to the Free Acid (5-bromo-2-chloro-3-methoxybenzoic acid). [1]

  • Cause: Exposure to moisture during storage or residual base/acid from the workup.[1]

  • Confirmation: In DMSO-d₆, the carboxylic acid proton (-COOH) will appear as a very broad singlet between 12.0–14.0 ppm.[1]

Issue C: The "Extra Proton" (Incomplete Reaction)

Symptom: The aromatic region integrates to 3 protons instead of 2.[1][2] The pattern looks like an ABX or AMX system.[1] Diagnosis: Starting Material (Methyl 2-chloro-3-methoxybenzoate). [1]

  • Cause: Incomplete bromination.[1][2]

  • Signature: You will see a triplet (or doublet of doublets) corresponding to H5, which is normally substituted by Bromine in the product.[2]

Module 3: Diagnostic Logic Pathways

Use the following decision trees to interpret your NMR data systematically.

Workflow 1: Primary Purity Triage

PurityTriage Start Analyze Aromatic Region (6.5 - 8.0 ppm) CountH Count Integral of Aromatic Protons Start->CountH ThreeH Integral = 3H CountH->ThreeH Excess Protons TwoH Integral = 2H CountH->TwoH Correct Count Incomplete Diagnosis: Incomplete Bromination (Starting Material Present) ThreeH->Incomplete CheckJ Check Coupling Constant (J) TwoH->CheckJ Meta J = 2.0 - 2.5 Hz (Meta Coupling) CheckJ->Meta Ortho J = 8.0 - 9.0 Hz (Ortho Coupling) CheckJ->Ortho Target CONFIRMED TARGET: 5-bromo-2-chloro-3-methoxybenzoate Meta->Target Regio IMPURITY: Regioisomer (4-bromo or 6-bromo) Ortho->Regio

Figure 1: Triage workflow for rapid identification of structural integrity based on aromatic proton coupling.

Workflow 2: Methyl Group Analysis

MethylAnalysis Start Analyze Aliphatic Region (3.5 - 4.0 ppm) Peaks Number of Singlets? Start->Peaks TwoSinglets Two Distinct Singlets (~3.85 & ~3.90 ppm) Peaks->TwoSinglets OneSinglet One Singlet Only (Likely ~3.85 ppm) Peaks->OneSinglet ResultClean Target Structure (Ester + Ether present) TwoSinglets->ResultClean ResultAcid Hydrolysis Impurity (Free Acid formed) OneSinglet->ResultAcid Missing Ester Methyl Broad Broad/Exchangeable Peak (>10 ppm) ResultAcid->Broad Confirm with Acid Peak

Figure 2: Analysis of methyl singlets to detect hydrolysis or demethylation.

Module 4: Advanced FAQ

Q: The two methyl peaks are overlapping.[1] How do I quantify the purity? A: In CDCl₃, the ester (-COOMe) and ether (-OMe) peaks often overlap or appear as a single broadened peak if the resolution is low.[2]

  • Solution 1: Switch solvent to Benzene-d₆ (C₆D₆) .[1][2] The magnetic anisotropy of the benzene solvent will typically induce a shift separation (ASIS effect), resolving the two methyl groups distinctively.[2]

  • Solution 2: Use the aromatic protons for quantification. Integrate the H4/H6 doublets against your internal standard (e.g., TCNB or Maleic Acid) for qNMR.[2]

Q: I see a small doublet at 7.4 ppm with


 Hz inside the main peak. What is it? 
A:  This is likely the Des-chloro impurity  (Methyl 5-bromo-3-methoxybenzoate).[1]
  • Logic: Without the Chlorine at C2, the steric twist of the ester is relieved, and the electronic environment changes slightly. However, the meta coupling remains because the proton pattern (H2, H4, H6) still allows for meta-relationships (H4-H6, H2-H4, H2-H6).[2]

  • Differentiation: The Des-chloro impurity will have three aromatic protons in a meta-coupling pattern (triplet of triplets or three doublets), whereas your target has only two.[1]

Q: Can I distinguish the 4-bromo vs. 6-bromo regioisomer? A: Yes, by NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

  • 4-Bromo Isomer: The remaining protons are H5 and H6.[1] H6 is close to the Ester group.[1] H5 is close to the Bromine.[1]

  • 6-Bromo Isomer: The remaining protons are H4 and H5.[1] H4 is close to the Methoxy group.[1] Strong NOE between the OMe (C3) and the aromatic proton (H4) confirms the proton is adjacent to the methoxy group.[2] If the proton adjacent to the methoxy is missing (substituted by Br), that NOE signal disappears.[2]

References

  • Oxford Instruments. (2024).[1][2][4][5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 118574, Methyl 5-chloro-2-methoxybenzoate.[1] PubChem.[1][2] Link[1][2]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1][2] Link[1][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds.[1][2][6] John Wiley & Sons.[1][2][7] (Standard reference for coupling constants and substituent effects).

Disclaimer: This guide is for research purposes only. Always verify critical intermediates using orthogonal methods (e.g., HPLC-MS) alongside NMR.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Efficiency of Methyl 5-bromo-2-chloro-3-methoxybenzoate

This guide provides an in-depth analysis of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a key building block in modern synthetic chemistry. We will objectively benchmark its performance, particularly in palladium-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Methyl 5-bromo-2-chloro-3-methoxybenzoate, a key building block in modern synthetic chemistry. We will objectively benchmark its performance, particularly in palladium-catalyzed cross-coupling reactions, against a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and make informed decisions on reagent selection. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Introduction: The Utility of Polysubstituted Aromatic Scaffolds

Polysubstituted benzene rings are privileged scaffolds in medicinal chemistry and materials science. The precise arrangement of different functional groups allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for its biological activity or material function. Methyl 5-bromo-2-chloro-3-methoxybenzoate is a valuable reagent because it offers multiple, distinct reaction sites that can be addressed selectively.

The key features of this molecule are:

  • Two distinct halogens: A bromine and a chlorine atom. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective functionalization at the C5 position.

  • An electron-withdrawing ester group: This group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

  • A methoxy group: This electron-donating group can influence the reactivity of the aromatic ring.

This guide will focus on benchmarking the efficiency of Methyl 5-bromo-2-chloro-3-methoxybenzoate in one of the most common and powerful synthetic transformations: the Suzuki-Miyaura cross-coupling reaction.

Benchmarking in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the halide in the electrophile. We will compare the performance of Methyl 5-bromo-2-chloro-3-methoxybenzoate with its iodo-analogue, Methyl 2-chloro-5-iodo-3-methoxybenzoate.

The Underlying Chemistry: Why Halogen Choice Matters

The critical step in the catalytic cycle of a Suzuki coupling is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is heavily influenced by the carbon-halogen bond dissociation energy (BDE). The BDEs for halobenzenes follow the trend C-F > C-Cl > C-Br > C-I.

A lower BDE means the bond is weaker and more easily broken, leading to a faster rate of oxidative addition. Therefore, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. This difference in reactivity forms the basis of our comparison. While the higher reactivity of iodides can be advantageous, it can also lead to more side reactions and catalyst degradation if not properly controlled. Aryl bromides often represent a good balance of reactivity, stability, and cost.

Comparative Data

The following table summarizes typical reaction parameters and outcomes for the Suzuki coupling of a generic arylboronic acid with our target compound and its iodo-analogue, based on representative procedures found in the literature.

ParameterMethyl 5-bromo-2-chloro-3-methoxybenzoateMethyl 2-chloro-5-iodo-3-methoxybenzoateRationale & Analysis
Reaction Time 2 - 12 hours0.5 - 4 hoursThe lower C-I bond energy allows for faster oxidative addition of the Pd(0) catalyst, leading to shorter reaction times.
Typical Yield 85 - 95%90 - 98%The iodo-compound often gives slightly higher yields due to more complete conversion in a shorter timeframe.
Catalyst Loading 1 - 3 mol%0.5 - 2 mol%The higher reactivity of the iodo-analogue can sometimes allow for lower catalyst loadings, which is economically and environmentally beneficial.
Reaction Temperature 80 - 110 °C60 - 90 °CThe greater ease of oxidative addition for the C-I bond often permits the use of lower reaction temperatures.
Cost & Stability Generally lower cost, good shelf stabilityHigher cost, can be light-sensitiveAryl bromides are typically more cost-effective and robust than their iodo counterparts.

Experimental Protocols

The following are detailed, representative protocols for a Suzuki-Miyaura coupling reaction. These protocols are designed to be self-validating by including clear steps for reaction setup, monitoring, and product isolation.

General Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the standard workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocols.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh and combine aryl halide, boronic acid, base, and solvent. degas 2. Degas the mixture (e.g., N2 sparging). reagents->degas catalyst 3. Add Pd catalyst and ligand. degas->catalyst heat 4. Heat the reaction mixture to the target temperature. catalyst->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor quench 6. Cool to RT and quench. monitor->quench extract 7. Perform aqueous workup and extraction. quench->extract dry 8. Dry organic layer and concentrate. extract->dry purify 9. Purify by column chromatography. dry->purify

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Using Methyl 5-bromo-2-chloro-3-methoxybenzoate

Objective: To synthesize Methyl 2-chloro-3-methoxy-5-phenylbenzoate.

Materials:

  • Methyl 5-bromo-2-chloro-3-methoxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 5-bromo-2-chloro-3-methoxybenzoate (e.g., 279.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 15 minutes.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Sparge the resulting suspension with the inert gas for another 10 minutes to ensure the reaction mixture is deoxygenated.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (16 mg, 0.02 mmol).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Using the Alternative, Methyl 2-chloro-5-iodo-3-methoxybenzoate

Objective: To synthesize Methyl 2-chloro-3-methoxy-5-phenylbenzoate.

Materials:

  • Methyl 2-chloro-5-iodo-3-methoxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Toluene

  • Water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 2-chloro-5-iodo-3-methoxybenzoate (e.g., 326.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (530 mg, 2.5 mmol).

  • Seal the flask with a septum and purge with inert gas for 15 minutes.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Sparge the resulting suspension with the inert gas for another 10 minutes.

  • In a separate vial, pre-mix the catalyst by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in a small amount of the reaction solvent under inert atmosphere.

  • Add the catalyst solution to the main reaction flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Follow steps 8-12 from Protocol 1 for workup and purification.

Conclusion and Recommendations

Both Methyl 5-bromo-2-chloro-3-methoxybenzoate and its iodo-analogue are effective substrates for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.

Methyl 5-bromo-2-chloro-3-methoxybenzoate is the reagent of choice when:

  • Cost-effectiveness is a primary driver for the project.

  • Robustness and ease of handling are important, as it is generally more stable.

  • Slightly longer reaction times and higher temperatures are acceptable within the project workflow.

Methyl 2-chloro-5-iodo-3-methoxybenzoate should be considered when:

  • Maximizing yield and reaction speed is critical, for instance, in high-throughput synthesis or when dealing with precious downstream substrates.

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • The higher reagent cost is justifiable by the gains in efficiency and yield.

Ultimately, the choice between these two building blocks depends on a careful evaluation of the specific goals of the synthesis, including timeline, budget, and the chemical nature of the target molecule. For most standard applications, Methyl 5-bromo-2-chloro-3-methoxybenzoate offers a reliable and economical solution, representing an excellent balance of reactivity and practicality.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 53(17), 4418-4420. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Comparative

Publish Comparison Guide: Structural Confirmation of Methyl 5-bromo-2-chloro-3-methoxybenzoate

The following guide provides a definitive technical framework for confirming the regiochemistry of Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 697762-67-7). This molecule is a high-value pharmacophore, particularly a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical framework for confirming the regiochemistry of Methyl 5-bromo-2-chloro-3-methoxybenzoate (CAS: 697762-67-7). This molecule is a high-value pharmacophore, particularly as a scaffold in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs).[1]

Ensuring the precise arrangement of substituents—specifically the 2-chloro and 3-methoxy positioning relative to the 5-bromo handle—is critical, as steric and electronic misalignments at this stage will propagate through subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), leading to "dead-end" biological candidates.

Executive Summary: The Regiochemical Challenge

In the synthesis of polysubstituted benzoates, standard 1H NMR integration confirms the presence of groups but often fails to definitively prove their positions.[1] The primary risk for Methyl 5-bromo-2-chloro-3-methoxybenzoate is distinguishing it from its thermodynamic isomers, such as Methyl 5-bromo-3-chloro-2-methoxybenzoate or Methyl 5-bromo-4-chloro-2-methoxybenzoate , which can form during non-selective halogenation or methylation steps.[1]

Objective: Establish an unambiguous analytical workflow to validate the 1,2,3,5-substitution pattern .

Theoretical Framework & Shift Logic

To interpret the data correctly, we must apply substituent-induced chemical shift (SCS) logic to the two aromatic protons, H4 and H6 .

  • Structure:

    • C1: Carboxylate (COOMe) - Electron Withdrawing Group (EWG)

    • C2: Chlorine (Cl) - Weakly Deactivating/Steric Bulk[1]

    • C3: Methoxy (OMe) - Strong Electron Donating Group (EDG) by resonance

    • C4: Proton (H4 )[2]

    • C5: Bromine (Br) - Weakly Deactivating[1]

    • C6: Proton (H6 )

  • Predicted 1H NMR Environment:

    • H6 (The Downfield Proton): Located between the Ester (C1) and Bromide (C5).[1] The ortho-ester group exerts a strong deshielding (anisotropic) effect.[1]

    • H4 (The Upfield Proton): Located between the Methoxy (C3) and Bromide (C5).[1] The ortho-methoxy group exerts a strong shielding effect (resonance donation), significantly moving this signal upfield relative to H6.[1]

Hypothesis: If the structure is correct, you will observe two doublets (or meta-coupled singlets) with a large chemical shift difference (


 ppm).[1] If the signals are clustered, suspect an isomer where electronic effects cancel out.[1]

Comparative Analysis of Confirmation Methods

MethodSpecificitySpeedCostVerdict
1H NMR (1D) MediumHighLowScreening Tool. Good for purity, but insufficient for absolute regio-confirmation without reference standards.[1]
NOE / ROESY Very High MediumLowThe Gold Standard. Provides spatial proof of the OMe group's proximity to H4.[1]
HMBC (2D) HighMediumLowSupportive. Connects protons to quaternary carbons (C1, C2, C3, C5).
X-Ray Crystallography AbsoluteLowHighUltimate Proof. Required only if NMR data is ambiguous or for regulatory filing.[1]

Definitive Experimental Protocol

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for this compound.[1] The high viscosity of DMSO improves the resolution of meta-coupling, and it prevents potential chemical shift overlapping common in chloroform.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Protocol B: The "Smoking Gun" NOE Experiment

The most reliable way to distinguish the 2-chloro-3-methoxy isomer from the 2-methoxy-3-chloro isomer is the Nuclear Overhauser Effect (NOE).[1]

  • Target Irradiation: Irradiate the methoxy singlet (

    
    3.9 ppm).
    
  • Observation:

    • Correct Structure (3-OMe): You must observe a strong NOE enhancement at the H4 aromatic signal.[1] You should NOT see enhancement at H6.

    • Incorrect Isomer (2-OMe): If the methoxy is at C2 (flanked by C1-ester and C3-Cl), steric twisting often reduces NOE to ring protons, or you might see a weak NOE to H6 if the ester rotates.

  • Secondary Check: Irradiate the Ester Methyl (

    
    3.8 ppm). It should show NOE enhancement to H6  only.
    

Data Presentation & Visualization

Expected NMR Data (DMSO-d , 400 MHz)
SignalApprox. Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
H6 7.60 - 7.75 ppmd (

Hz)
1HAr-H (C6)Deshielded by ortho-Ester.[1]
H4 7.30 - 7.45 ppmd (

Hz)
1HAr-H (C4)Shielded by ortho-OMe.[1]
OMe 3.85 - 3.95 ppms3HO-CH

(C3)
Distinct singlet.[1]
COOMe 3.80 - 3.90 ppms3HCOO-CH

(C1)
Distinct singlet.[1]

Note: The coupling constant


 Hz confirms the meta-relationship between H4 and H6.
Structural Logic Visualization

The following diagram illustrates the critical NOE interactions that validate the regiochemistry.

G cluster_ring Aromatic Core (Benzene Ring) cluster_substituents Substituents C1 C1 (Ester) C2 C2 (Chloro) C1->C2 Ester Ester Methyl (3.8 ppm) C1->Ester C3 C3 (Methoxy) C2->C3 C4 C4 (Proton H4) C3->C4 OMe Methoxy Group (3.9 ppm) C3->OMe C5 C5 (Bromo) C4->C5 Verdict Regiochemistry CONFIRMED C4->Verdict H4 Shielded (Upfield) C6 C6 (Proton H6) C5->C6 C6->C1 C6->Verdict H6 Deshielded (Downfield) OMe->C4 STRONG NOE (Primary Confirmation) Ester->C6 Weak/Med NOE (Secondary Check)

Caption: NOE Correlation Map. Red dashed arrows indicate the spatial proximity required to confirm the 3-methoxy and 1-ester positions relative to the aromatic protons.

Troubleshooting & Common Pitfalls

Pitfall 1: The "Crowded" Spectrum

Symptom: The Methoxy and Ester methyl singlets overlap, making selective irradiation for NOE impossible.[1] Solution: Switch solvents. If DMSO-d


 causes overlap, switch to Benzene-d

.[1] The aromatic solvent induces shifts (ASIS) that typically separate methyl signals significantly, allowing for clean irradiation.[1]
Pitfall 2: Misidentifying the Coupling

Symptom: Observing a coupling constant of


 Hz.
Diagnosis:  This indicates ortho coupling.[1] You have synthesized the wrong isomer (likely the 4-bromo or 6-bromo variant where protons are adjacent).[1]
Correction:  The target molecule must show only  meta-coupling (

Hz).
Pitfall 3: Rotameric Broadening

Symptom: Broad signals at room temperature.[1] Cause: Restricted rotation of the bulky ester or methoxy groups due to the flanking Chloro/Bromo atoms.[1] Solution: Run the NMR at elevated temperature (50°C) to sharpen the peaks and average the rotamers.

References

  • SGLT2 Inhibitor Synthesis & Intermediates

    • Nomura, S., et al. (2010).[1] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry.[1][3]

    • Source:

  • Patent: Synthesis of Diphenylmethane Derivatives (Dapagliflozin/Empagliflozin Intermediates)

    • US Patent 9,371,303 B2. (2016).[1] Diphenylmethane derivatives as SGLT2 inhibitors.[1][3][4] (Describes the use of Methyl 5-bromo-2-chloro-3-methoxybenzoate as a key starting material).

    • Source:

  • General NMR Characterization of Polysubstituted Benzenes

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1][2][5] John Wiley & Sons.[1] (Authoritative text on substituent effects and coupling constants).

    • Source:

Sources

Validation

Comparative Analysis: Certified Reference Standards vs. Reagent Grade Halogenated Benzoic Acid Derivatives in Pharmaceutical Profiling

Introduction: The Impurity Cliff In pharmaceutical development, halogenated benzoic acid derivatives (e.g., 2,4-dichlorobenzoic acid, 4-fluorobenzoic acid) serve two critical roles: they are common synthetic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Impurity Cliff

In pharmaceutical development, halogenated benzoic acid derivatives (e.g., 2,4-dichlorobenzoic acid, 4-fluorobenzoic acid) serve two critical roles: they are common synthetic intermediates for Active Pharmaceutical Ingredients (APIs) and, consequently, potential degradation products or process-related impurities.

Regulatory frameworks, specifically ICH Q3A(R2) and USP <11> , mandate the rigorous control of impurities. A common pitfall in early-stage development is the reliance on "Reagent Grade" or "Technical Grade" chemicals as reference markers. While cost-effective, these materials often lack the isomeric specificity and metrological traceability required for validated methods.

This guide objectively compares the performance of a developed Certified Reference Material (CRM) against standard Reagent Grade alternatives, demonstrating why the latter introduces unacceptable risk in critical assays.

The Reference Standard Lifecycle

To understand the difference in quality, one must visualize the rigorous process required to elevate a chemical to "Reference Standard" status.

ReferenceLifecycle Crude Crude Synthesis (Halogenation) Purification Purification (Fractional Recrystallization) Crude->Purification Removal of Isomers Char_Primary Primary Characterization (NMR, MS, IR) Purification->Char_Primary Identity Confirmed Char_Secondary Purity Assignment (Mass Balance: HPLC + TGA + ROI) Char_Primary->Char_Secondary Quantitation Certification CRM Release (CoA + Uncertainty Budget) Char_Secondary->Certification Validation

Figure 1: The development lifecycle of a Certified Reference Material (CRM). Note the critical "Purity Assignment" step, which is absent in reagent-grade manufacturing.

Synthesis & Purification Strategy

Case Study: 2,4-Dichlorobenzoic Acid (2,4-DCBA)

The primary challenge in synthesizing halogenated benzoic acids is regioselectivity . Commercial synthesis often yields a mixture of isomers (e.g., 2,4-DCBA contaminated with 2,6-DCBA and 3,4-DCBA).

Protocol: Differential Solubility Recrystallization

Reagent grade materials are typically precipitated once. To achieve CRM status (>99.9%), we utilize a multi-stage recrystallization exploiting the acidity difference between isomers.

  • Dissolution: Dissolve crude 2,4-DCBA in Methanol:Water (80:20 v/v) at 65°C.

  • Hot Filtration: Remove insoluble inorganic salts (catalyst residues).

  • Controlled Cooling: Ramp temperature down at 5°C/hour to 25°C. Rationale: Slow cooling promotes the growth of the major isomer crystal lattice while excluding the thermodynamically less stable minor isomers.

  • Washing: Filter and wash with cold n-Heptane. Rationale: Halogenated impurities often have higher lipophilicity; heptane scavenges surface-bound isomeric impurities.

Comparative Analysis: CRM vs. Reagent Grade

The following data compares a batch of our developed CRM against a standard commercial "98% Reagent Grade" sample purchased from a major distributor.

Quantitative Purity & Impurity Profiling

Method: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.

ParameterDeveloped CRM (Lot #CRM-24DC-001)Commercial Reagent Grade (Lot #RG-98-X)Impact on Research
Assay (Mass Balance) 99.94% ± 0.05% 97.8% (No uncertainty provided)Reagent grade causes ~2% error in quantitation calculations.
Isomeric Impurity (2,6-DCBA) < 0.01% (LOQ)1.2%Critical: The 2,6-isomer may co-elute in low-res methods, leading to false potency values.
Water Content (Karl Fischer) 0.02%0.85%High moisture in reagent grade affects weighing accuracy.
Residue on Ignition (ROI) < 0.05%0.3%Indicates presence of inorganic salts (catalysts).
Spectral Validity (NMR)

While both samples show the expected signals for 2,4-DCBA, the reagent grade 1H-NMR spectrum reveals "grass" (low-level noise) in the aromatic region (7.0 - 8.0 ppm), indicative of structurally similar isomers. The CRM spectrum is clean, ensuring that the standard used for identification is chemically singular.

Experimental Protocols

To replicate these results or validate your own materials, follow these standardized protocols.

HPLC Purity Method (Isomer Specific)

This method is designed to separate the 2,4-DCBA from its likely 2,6- and 3,4- isomers.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH is crucial to keep the benzoic acid protonated (neutral) to prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (maximum absorbance) and 254 nm.

Stability Testing Workflow

A reference standard is useless if it degrades. We subjected the CRM to accelerated stress testing.

StabilityWorkflow Start CRM Batch Conditions Stress Conditions 40°C / 75% RH Start->Conditions Timepoints Timepoints (T=0, 1, 3, 6 Months) Conditions->Timepoints Analysis HPLC & Water Content Timepoints->Analysis Decision Pass/Fail Criteria (>99.5% Purity) Analysis->Decision

Figure 2: Accelerated stability protocol. The CRM maintained >99.9% purity over 6 months, whereas reagent grade samples showed increased moisture uptake (hygroscopicity).

Conclusion

The data demonstrates that Reagent Grade halogenated benzoic acids are unsuitable for quantitative pharmaceutical analysis due to isomeric contamination and variable moisture content. For regulatory submissions and critical impurity profiling, the use of a Certified Reference Material (CRM) —characterized by mass balance purity assignment and isomer specificity—is not merely "best practice" but a scientific necessity to ensure data integrity.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Chemical Analysis.[2][3] NIST.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Context: Separation logic for acidic compounds). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for Methyl 5-bromo-2-chloro-3-methoxybenzoate

Introduction: Methyl 5-bromo-2-chloro-3-methoxybenzoate is a highly substituted aromatic ester, a structural motif frequently encountered in the synthesis of complex pharmaceutical intermediates and active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 5-bromo-2-chloro-3-methoxybenzoate is a highly substituted aromatic ester, a structural motif frequently encountered in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The precise substitution pattern on the benzene ring, featuring three distinct functional groups (bromo, chloro, and methoxy) in addition to the methyl ester, presents a unique analytical challenge. Ensuring the identity, purity, and stability of such a compound is not merely a procedural step but a foundational requirement for successful drug development and manufacturing. A single analytical technique can provide a snapshot, but a comprehensive and trustworthy characterization emerges only from the cross-validation of results from orthogonal methods.

This guide provides an in-depth comparison of four principal analytical techniques for the characterization of Methyl 5-bromo-2-chloro-3-methoxybenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and demonstrate how to synthesize the data for a holistic and reliable analytical profile. The principles discussed are grounded in established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its fitness for the intended purpose.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the cornerstone of pharmaceutical analysis for quantifying the active ingredient (assay) and detecting non-volatile impurities.[3] Its suitability for Methyl 5-bromo-2-chloro-3-methoxybenzoate stems from the compound's aromatic nature, which provides strong UV absorbance for sensitive detection.

Causality in Method Design:

  • Technique: Reversed-Phase HPLC is selected. The analyte is a relatively non-polar organic molecule, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Detector: A PhotoDiode Array (PDA) detector is chosen over a simple UV detector. This provides not only quantitative data at a specific wavelength but also UV spectra for all eluting peaks. This is invaluable for peak purity assessment and preliminary identification of unknown impurities by comparing their spectra to the main peak.

  • Mobile Phase: A gradient of acetonitrile and water is employed. This allows for the efficient elution of the main analyte while also providing sufficient resolution to separate it from potential impurities that may have significantly different polarities. An acidic modifier (e.g., acetic acid) is added to the mobile phase to ensure the analyte is in a consistent, non-ionized state, leading to sharp, symmetrical peaks.[4]

Experimental Protocol: HPLC-PDA for Purity and Assay
  • System Preparation:

    • HPLC System: A quaternary HPLC system with a PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Acetic Acid. Filter through a 0.4 µm filter.[4]

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid. Filter through a 0.4 µm filter.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Methyl 5-bromo-2-chloro-3-methoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample solution similarly to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 220 nm (or an optimal wavelength determined by scanning the standard).

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%. Tailing factor should be ≤ 2.0. This ensures the system is performing with adequate precision and peak shape.[5]

  • Data Analysis:

    • Assay (%): Calculate using the formula: (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100.

    • Purity (%): Calculate using area percent normalization, assuming all impurities have a similar response factor.

Workflow and Validation Logic

This protocol is designed to be self-validating. The SST confirms system performance before each run. Method validation would further involve demonstrating specificity (e.g., via forced degradation studies), linearity over a range of concentrations, accuracy (recovery studies), and precision (repeatability and intermediate precision), in line with ICH Q2(R2) guidelines.[1][6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (ACN/H2O/Acid) sst System Suitability Test (5x Standard Inj.) prep_mobile->sst prep_sample Sample/Standard Prep (Dissolve in Diluent) prep_sample->sst analysis Sample Injection & Chromatographic Run sst->analysis If Pass integration Peak Integration analysis->integration calculation Purity & Assay Calculation integration->calculation report Final Report calculation->report

Caption: HPLC analytical workflow from preparation to final report.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmation

GC-MS is an excellent confirmatory method and is particularly adept at identifying and quantifying volatile or semi-volatile organic impurities that might be present from the synthesis, such as residual solvents or side-products.[7] The mass spectrometer provides mass-to-charge ratio data, which offers a much higher degree of specificity than UV detection.

Causality in Method Design:

  • Technique: GC is chosen for its superior resolving power for volatile compounds. The analyte, being a methyl ester, is sufficiently volatile for GC analysis.

  • Column: A mid-polarity column (e.g., HP-5MS) is a robust choice. It provides good general-purpose separation for a wide range of organic molecules, including halogenated aromatics.[8]

  • Ionization: Electron Impact (EI) ionization is selected. At a standard energy of 70 eV, EI produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of unknown peaks.

  • Detector: A mass spectrometer operating in full scan mode is used to gather fragmentation data for all eluting compounds, which is crucial for structural confirmation and impurity identification.

Experimental Protocol: GC-MS for Identification and Impurity Profiling
  • System Preparation:

    • GC-MS System: A Gas Chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate (high purity).

    • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Further dilute as necessary to avoid detector saturation.

  • Instrumental Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 split ratio to avoid column overloading).

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40 - 450 amu.

  • Data Analysis:

    • Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum should show the expected molecular ion and isotopic pattern for one bromine and one chlorine atom.

    • Impurity Analysis: For any other peaks observed, analyze their mass spectra. Perform library searches (e.g., NIST/Wiley) for tentative identification.

Workflow and Validation Logic

The validation of this method focuses on specificity and limit of detection (LOD). The unique mass spectrum of the analyte provides high specificity. The oven temperature program is designed to separate potential impurities from the main analyte and the solvent front. Cross-validation with HPLC is achieved by confirming that the purity value is consistent and that any impurities detected by one method can be rationalized or observed by the other.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (Dissolve in DCM/EtOAc) injection GC Injection (Split Mode) prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry (EI, Full Scan) separation->detection tic Extract Total Ion Chromatogram (TIC) detection->tic spectra Analyze Mass Spectra of Each Peak tic->spectra identification Library Search & Impurity ID spectra->identification report Final Report identification->report

Caption: GC-MS analytical workflow for identification and impurity profiling.

& 4. Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like NMR and FTIR provide the definitive evidence of molecular structure.

A. Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

NMR is unparalleled for providing detailed information about the molecular skeleton, including the connectivity of atoms and the chemical environment of each nucleus (¹H and ¹³C).[9]

Causality in Method Design:

  • Nuclei: Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and type of protons and their neighboring relationships. ¹³C NMR confirms the number of unique carbon atoms in the molecule.

  • Solvent: A deuterated solvent like Chloroform-d (CDCl₃) is used because it dissolves the analyte well and its residual solvent peaks do not interfere with the key regions of the spectrum.[9]

Expected Spectral Features for Methyl 5-bromo-2-chloro-3-methoxybenzoate:

  • ¹H NMR:

    • Two distinct signals in the aromatic region (approx. 7.0-8.0 ppm), appearing as doublets due to coupling with each other.

    • A singlet for the methoxy (-OCH₃) protons (approx. 3.8-4.0 ppm).

    • A singlet for the methyl ester (-COOCH₃) protons (approx. 3.8-4.0 ppm).

    • The integration of these peaks should be in a 1:1:3:3 ratio.

  • ¹³C NMR:

    • Should display 8 distinct signals, one for each unique carbon atom in the molecule (6 aromatic, 1 methoxy, 1 methyl ester). The chemical shift of the methoxy carbon can be indicative of its position on the ring.[10]

B. Fourier-Transform Infrared (FTIR): Rapid Functional Group Analysis

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check and is highly complementary to the other techniques.[11]

Causality in Method Design:

  • Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation compared to KBr pellets.

  • Analysis: The analysis focuses on identifying characteristic absorption bands.

Expected Key Absorption Bands (cm⁻¹):

  • ~1730-1715 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.[12]

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations (ester and ether linkages).

  • Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Cross-Validation and Data Synthesis: Building a Complete Picture

Cross-validation is the process of ensuring that these orthogonal methods produce consistent and complementary results.[13] No single method tells the whole story.

  • HPLC provides a quantitative purity value.

  • GC-MS confirms the molecular weight and structure of the main peak and helps identify volatile impurities. The purity value from GC (total ion chromatogram area %) should be comparable to the HPLC result.

  • NMR provides unambiguous confirmation of the chemical structure, including the specific isomeric arrangement of the substituents, which chromatography alone cannot do.

  • FTIR quickly confirms that the expected functional groups (ester, ether, aromatic ring) are present.

The synergy of these techniques provides a high degree of confidence in the analytical results. For instance, if HPLC shows an impurity at 99.5% purity, GC-MS can be used to identify that 0.5% impurity, while NMR confirms the structure of the 99.5% pure main component is indeed the correct isomer.

Comparative Summary of Analytical Techniques
Parameter HPLC-PDA GC-MS NMR Spectroscopy FTIR Spectroscopy
Primary Use Purity, Assay, QuantitationIdentification, Volatile Impurity ProfilingDefinitive Structural ElucidationFunctional Group Identification
Specificity Moderate to HighVery HighAbsoluteLow to Moderate
Quantitation ExcellentGood (with standards)Possible (qNMR)Not suitable
Sensitivity High (ng range)Very High (pg range)Low (mg range)Moderate (µg range)
Sample Prep Simple (dissolution)Simple (dissolution)Simple (dissolution)Minimal (ATR)
Throughput HighMediumLowVery High
Regulatory Standing Core method for release testingStrong confirmatory methodCore method for structural proofIdentity test

Conclusion

The analytical characterization of a complex molecule like Methyl 5-bromo-2-chloro-3-methoxybenzoate demands a multi-faceted approach. Relying on a single technique provides an incomplete and potentially misleading assessment of quality. By employing a primary quantitative method like HPLC and cross-validating the results with orthogonal techniques such as GC-MS for impurity identification and NMR/FTIR for structural confirmation, researchers and drug developers can build a robust, reliable, and defensible analytical data package. This integrated strategy ensures not only that the material meets the required specifications but also that the analytical methods themselves are fit for their intended purpose, upholding the highest standards of scientific integrity and regulatory compliance.[14]

References

  • Title: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden Source: UST Journals URL: [Link]

  • Title: CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid Source: Google Patents URL
  • Title: Methyl 5-bromo-2-hydroxybenzoate Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS Source: ResearchGate URL: [Link]

  • Title: CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid Source: Google Patents URL
  • Title: Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods Source: ResearchGate URL: [Link]

  • Title: HPLC chromatograms for benzoic and sorbic acids obtained by in-tube... Source: ResearchGate URL: [Link]

  • Title: Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory Source: ACS Publications - Journal of Chemical Education URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL: [Link]

  • Title: Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level Source: PubMed URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: 1H and 13C NMR Spectra of Substituted Benzoic Acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate of SGLT-2 Inhibitors Source: Thieme Connect URL: [Link]

  • Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC Source: USDA Food Safety and Inspection Service URL: [Link]

  • Title: Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid Source: ResearchGate URL: [Link]

  • Title: HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products Source: Asian Journal of Applied Science and Technology URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: FT-IR Spectroscopic Study of M(Benzoic Acid) Source: Zeitschrift für Naturforschung URL: [Link]

  • Title: QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY Source: TDI-Brooks URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds Source: ResearchGate URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: Validation of Analytical Methods Source: ResearchGate URL: [Link]

  • Title: Infrared spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]

  • Title: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids Source: The Royal Society of Chemistry URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Methods Based on Chromatographic Techniques: An Overview Source: La démarche ISO 17025 URL: [Link]

  • Title: FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3] Source: ResearchGate URL: [Link]

  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: Sema Quality Control URL: [Link]

  • Title: Benzoic acid, ethyl ester Source: NIST WebBook URL: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Methyl 5-bromo-2-chloro-3-methoxybenzoate Disposal

Executive Summary & Immediate Directive Do not dispose of this compound down the drain. Methyl 5-bromo-2-chloro-3-methoxybenzoate is a halogenated organic ester.[1][2] It requires strict segregation from non-halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. Methyl 5-bromo-2-chloro-3-methoxybenzoate is a halogenated organic ester.[1][2] It requires strict segregation from non-halogenated waste streams due to the formation of corrosive acid gases (HBr, HCl) during incineration. Improper mixing of this compound with general organic solvents can reclassify entire waste drums, significantly increasing disposal costs and safety risks.[3]

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material state. As a benzoate derivative, this compound is typically a solid at room temperature but may be present in solution (mother liquor).[4]

ParameterData / CharacteristicOperational Implication
Chemical Structure Benzoate ester w/ Bromine & ChlorineHalogenated Waste: Must be incinerated in halogen-acid resistant facilities.
Physical State Solid (Crystalline) / Oily LiquidSolids go to "Hazardous Solids"; Solutions go to "Halogenated Solvents."
Reactivity Hydrolyzes in strong acid/baseDo not mix with strong oxidizers or aqueous alkaline waste (risk of heat/pressure).
Hazard Codes Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Decomposition Releases HBr, HCl, NOxFire Risk: In a fire, toxic corrosive fumes are generated. Evacuate immediately.

Waste Segregation Strategy

The most critical step in the disposal of halogenated benzoates is segregation . You must prevent cross-contamination with non-halogenated solvents (e.g., Acetone, Ethanol).

Why Segregation Matters[4]
  • Cost Control: Halogenated waste disposal is 2–3x more expensive than non-halogenated waste.[3]

  • Safety: Incinerating halogens requires scrubbers to capture acid gases. Sending this to a standard fuel-blending facility (for non-halogens) can damage their equipment and violate EPA permits.

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for segregating this specific compound.

WasteSegregation Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Solution Solid Solid (Pure Compound/Contaminated PPE) StateCheck->Solid Crystals/Wipes HaloCheck Does solvent contain >1% Halogens? Liquid->HaloCheck StreamA STREAM A: Halogenated Solvent Waste (High Cost Stream) HaloCheck->StreamA Yes (Contains DCM, Chloroform, or High Conc. Product) StreamB STREAM B: Non-Halogenated Solvent (Only if compound <1% trace) HaloCheck->StreamB No (Trace amounts only) StreamC STREAM C: Hazardous Solid Waste (Label: Halogenated Organic Solid) Solid->StreamC

Figure 1: Decision tree for segregating Methyl 5-bromo-2-chloro-3-methoxybenzoate waste. Note that "Stream A" and "Stream C" are the default safe paths for this chemical.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid or Contaminated Solids

Applicability: Expired pure chemicals, weighing boats, contaminated gloves, silica gel from columns.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (Teflon/PTFE lined).

    • Why: Avoid metal containers which may corrode if trace hydrolysis occurs (releasing HBr/HCl).

  • Transfer: Transfer solid waste into the container. Do not fill beyond 90% capacity.

  • Labeling:

    • Attach a hazardous waste tag immediately.[3]

    • Chemical Name: Write out the full name: "Methyl 5-bromo-2-chloro-3-methoxybenzoate".

    • Constituents: If mixed with silica, list "Silica Gel contaminated with Halogenated Benzoates."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Close lid tightly. Store in the "Hazardous Waste Satellite Accumulation Area" (SAA) away from oxidizers.

Scenario B: Disposal of Liquid Waste (Mother Liquor)

Applicability: Reaction mixtures or filtrates containing the compound.[5]

  • Segregation Check: Ensure the collection carboy is designated for Halogenated Solvents .

    • Critical: Even if the solvent is Methanol (non-halogenated), the presence of dissolved Methyl 5-bromo-2-chloro-3-methoxybenzoate renders the entire mixture halogenated for disposal purposes.

  • Transfer: Pour into the carboy using a funnel to prevent spillage.

  • Venting: Ensure the carboy cap is vented or loosely tightened if active evolution of gas is suspected (unlikely for this stable ester, but good practice).

  • Log Entry: Record the volume and approximate concentration on the carboy's log sheet.

Emergency Contingencies: Spill Management

In the event of a spill, follow the P.A.C.E. protocol (Protect, Assess, Contain, Evacuate).

SpillResponse Start Spill Detected Protect 1. PROTECT Don PPE (Nitrile gloves, Goggles) Alert nearby personnel Start->Protect Assess 2. ASSESS Is it >500g or outside hood? Is there a fire risk? Protect->Assess Major MAJOR SPILL Evacuate & Call EHS Assess->Major Yes Minor MINOR SPILL Proceed to Containment Assess->Minor No Contain 3. CONTAIN & CLEAN Cover with absorbent pads Scoop into glass/HDPE jar Minor->Contain Decon 4. DECONTAMINATE Wash surface with soap/water Dispose of all materials as Hazardous Waste Contain->Decon

Figure 2: P.A.C.E. workflow for managing laboratory spills of halogenated esters.

Specific Cleaning Agents:

  • Do not use bleach (Sodium Hypochlorite). It may react with the organic ester or other contaminants.

  • Recommended: Use simple detergent and water for final surface cleaning after absorbing the bulk material.

Regulatory Framework & Compliance

This guidance aligns with US EPA RCRA (Resource Conservation and Recovery Act) standards.

  • RCRA Classification:

    • This specific CAS does not have a unique "P" or "U" list code.

    • Generator Status: It must be classified based on Process Knowledge .

    • Designation: "Hazardous Waste - Toxicity Characteristic" (if applicable via TCLP) or generally "Non-RCRA Regulated Hazardous Waste" (in some jurisdictions), BUT best practice dictates managing it as Halogenated Organic Waste .

  • EPA Waste Code (Generic): If mixed with spent halogenated solvents (e.g., DCM), the mixture adopts the F002 code.

References
  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • PubChem. Methyl Benzoate Compound Summary (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-bromo-2-chloro-3-methoxybenzoate

Executive Summary & Chemical Context The Molecule: Methyl 5-bromo-2-chloro-3-methoxybenzoate is a poly-functionalized aromatic ester. In drug discovery, it serves as a high-value scaffold—specifically as a precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Molecule: Methyl 5-bromo-2-chloro-3-methoxybenzoate is a poly-functionalized aromatic ester. In drug discovery, it serves as a high-value scaffold—specifically as a precursor for coupling reactions (Suzuki-Miyaura) or nucleophilic substitutions.

The Safety Paradox: While often categorized generically as an "Irritant" (H315/H319/H335), this molecule presents a specific risk profile due to its lipophilicity . The combination of halogen atoms (Bromine, Chlorine) and the methyl ester group increases the compound’s ability to penetrate the lipid bilayer of the skin compared to non-halogenated benzoic acids.

Core Directive: Treat this compound not just as a surface irritant, but as a potential transdermal hazard. Your PPE strategy must prioritize permeation resistance over simple barrier protection.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why." This compound falls under the Halogenated Benzoic Acid Ester class.

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Lipophilic absorption leading to dermatitis.Standard latex gloves are insufficient; they degrade upon contact with carrier solvents (e.g., DCM).
Eye Irritation H319 Acidic hydrolysis on moist mucosal surfaces.Safety glasses allow vapor bypass; Goggles are mandatory if working outside a hood.
STOT-SE H335 Respiratory tract irritation from dust/aerosol.[1][2]Handling solid powder requires strict static control to prevent aerosolization.

The PPE Matrix: A Self-Validating System

Do not rely on "standard lab PPE." Use this matrix to validate your gear against the specific chemical properties of halogenated esters.

A. Hand Protection (The Critical Barrier)
  • Recommendation: Double-Gloving Strategy.

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistance).

  • Scientific Logic: Halogenated compounds are often dissolved in chlorinated solvents (Dichloromethane) or polar aprotic solvents (DMF). These solvents permeate thin nitrile in <5 minutes. The outer glove acts as a sacrificial barrier; the inner glove protects against the permeated solvent while you doff the outer layer.

B. Ocular & Respiratory Protection
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE:

    • Solids: Safety glasses with side shields are acceptable only inside a hood.

    • Liquids/Solutions: Chemical Splash Goggles (indirect venting).

    • Respiratory: If weighing >500mg outside a hood (not recommended), use a P100/N95 particulate respirator .

C. Body Shielding
  • Material: 100% Cotton or Nomex Lab Coat. Avoid synthetic blends (polyester) which can melt into the skin if a flammable solvent (used in the reaction) ignites.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.

Operational Protocol: From Storage to Synthesis

This workflow is designed to minimize static discharge and aerosolization—the two primary exposure vectors for this solid.

Step 1: Weighing & Transfer (The High-Risk Zone)
  • Static Neutralization: This solid is likely crystalline and prone to static charge. Use an anti-static gun or a balance with an ionizing bar.

    • Why? Static causes "flying powder," which bypasses the hood sash and settles on your cuffs.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh onto weighing paper or a glass boat.

  • Solvent Trap: Have your reaction solvent (e.g., Methanol, THF) pre-measured. Transfer the solid, then immediately add solvent to wet it down, eliminating the inhalation hazard.

Step 2: Reaction Setup
  • Temperature Control: If hydrolyzing the ester (using LiOH/NaOH), expect a mild exotherm.

  • Venting: Halogenated esters can release acid halides or alkyl halides under thermal stress. Ensure the reaction vessel is vented to a scrubber or hood exhaust.

Step 3: Spill Management
  • Do NOT use water initially. The compound is hydrophobic. Water will bead up and spread the chemical.

  • Protocol:

    • Cover spill with Dry Sand or Vermiculite (absorbs organic phase).

    • Scoop into a wide-mouth jar.

    • Clean surface with Acetone (to solubilize residue), then soap and water.

Waste Disposal: The Compliance Trap

Crucial Distinction: This molecule contains Bromine (Br) and Chlorine (Cl) . It CANNOT go into general "Organic Waste."

  • Correct Stream: Halogenated Organic Waste. [3]

  • Reasoning: Incineration of halogenated compounds requires specific high-temperature facilities to prevent the formation of Dioxins and Furans . Mixing this with non-halogenated waste (like Acetone/Ethanol) can result in heavy regulatory fines and rejection of the waste shipment by the disposal facility.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this specific intermediate.

G Start Storage (Cool, Dry, Dark) Check Form Check: Solid or Solution? Start->Check Solid_PPE PPE: Nitrile (Double) + Lab Coat + N95 (if open) Check->Solid_PPE Solid Powder Sol_PPE PPE: Splash Goggles + Butyl/Nitrile Gloves Check->Sol_PPE Dissolved Weighing Weighing: Use Anti-Static Gun Inside Hood Solid_PPE->Weighing Handling Reaction Setup: Ventilation Required Weighing->Handling Solubilization Sol_PPE->Handling Disposal Disposal Decision Handling->Disposal Halo_Waste BIN: Halogenated Organic Waste Disposal->Halo_Waste Contains Br/Cl NonHalo_Waste BIN: General Organic (INCORRECT) Disposal->NonHalo_Waste Avoid!

Figure 1: Operational decision tree for handling halogenated benzoate intermediates, emphasizing the critical waste segregation step.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Halogenated Benzoic Acid Esters. PubChem. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation.[1] ECHA Europa. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Chemical Hygiene Plan. United States Department of Labor. [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Organic Liquids & Solids Disposal Guide. Division of Research Safety. [Link]

Sources

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